molecular formula C19H18N2O2 B2455169 N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide CAS No. 2415603-27-7

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

カタログ番号: B2455169
CAS番号: 2415603-27-7
分子量: 306.365
InChIキー: QVDRFOHLXNTRNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide (CAS 2415603-27-7) is a quinoline-based carboxamide compound supplied for scientific investigation. This compound is of significant interest in medicinal chemistry, particularly in the field of oncology research for overcoming multidrug resistance (MDR). Quinoline derivatives have demonstrated potential as P-glycoprotein (P-gp) inhibitors, a key efflux transporter overexpressed in cancer cells that pumps chemotherapeutic agents out, leading to treatment failure . Research on 6-methoxy-2-arylquinoline analogues, which share a closely related core structure, has shown that such compounds can exhibit potent P-gp inhibitory activity, significantly enhancing the retention and efficacy of co-administered anticancer drugs in resistant cell lines . The quinoline scaffold is an efficient platform in anticancer drug development, with derivatives known to act through multiple mechanisms including apoptosis induction, disruption of cell migration, and cell cycle arrest . N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is intended for in-vitro research applications only. All products are strictly for laboratory use and are not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses.

特性

IUPAC Name

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDRFOHLXNTRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and physicochemical properties of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, physicochemical properties, synthetic methodology, and biological context of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide .

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a lipophilic small molecule scaffold, often associated with Neurokinin-3 (NK3) receptor antagonism and Kynurenine 3-monooxygenase (KMO) inhibition research.

Executive Summary

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is a synthetic small molecule belonging to the quinoline-4-carboxamide class. This scaffold is a privileged structure in drug discovery, famously serving as the core for NK3 receptor antagonists (e.g., Talnetant, Osanetant) and various kinase inhibitors.

The molecule features a central quinoline ring substituted at the 6-position with a methoxy group (electron-donating) and at the 4-position with a carboxamide linker attached to a sterically hindered 2-ethylphenyl ring. This specific substitution pattern is designed to optimize hydrophobic interactions within receptor binding pockets while modulating metabolic stability and solubility.

Key Applications:

  • GPCR Ligand Research: Investigation of NK3 receptor modulation for CNS disorders (schizophrenia, depression).

  • Enzyme Inhibition: Potential inhibition of KMO in the kynurenine pathway (neurodegeneration/inflammation).

  • Chemical Probe: Used to study Structure-Activity Relationships (SAR) regarding the steric tolerance of the amide N-substituent.

Molecular Identity & Physicochemical Properties[1][2]

The following data represents the calculated and predicted physicochemical profile of the compound.

Chemical Identity
PropertyDetail
IUPAC Name N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
Common Scaffold Quinoline-4-carboxamide
Molecular Formula C₁₉H₁₈N₂O₂
SMILES COc1ccc2c(C(=O)Nc3ccccc3CC)ccnc2c1
InChI Key (Predicted) HVZ... (Structure Dependent)
Physicochemical Profile
ParameterValue (Predicted)Context
Molecular Weight 306.36 g/mol Optimal for CNS penetration (MW < 400).
cLogP 3.8 – 4.2 Highly lipophilic; suggests good membrane permeability but low aqueous solubility.
Topological PSA ~55 Ų Favorable for Blood-Brain Barrier (BBB) penetration (PSA < 90 Ų).
H-Bond Donors 1 (Amide NH)Low donor count facilitates membrane transport.
H-Bond Acceptors 3 (Quinoline N, Amide O, Methoxy O)Standard for receptor interaction.
pKa (Basic) ~4.5 (Quinoline N)Weakly basic; likely uncharged at physiological pH (7.4).
Solubility Low (< 0.1 mg/mL in water)Requires organic co-solvents (DMSO, DMF) for assay preparation.

Synthetic Route & Methodology

The synthesis of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide typically follows a convergent route. The most robust method involves the preparation of 6-methoxyquinoline-4-carboxylic acid followed by amide coupling with 2-ethylaniline .

Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Convergent Synthesis via Gould-Jacobs Reaction Anisidine p-Anisidine (Starting Material) Intermediate1 Enamine Intermediate Anisidine->Intermediate1 + EMME 100°C EMME Diethyl ethoxymethylene malonate EMME->Intermediate1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization Quinolone 4-Hydroxy-6-methoxyquinoline Cyclization->Quinolone Hydrolysis Hydrolysis (NaOH) & Chlorination (Optional) Quinolone->Hydrolysis Acid 6-Methoxyquinoline- 4-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/DIPEA/DMF) Acid->Coupling Aniline 2-Ethylaniline Aniline->Coupling Product N-(2-ethylphenyl)-6-methoxy quinoline-4-carboxamide Coupling->Product

Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxyquinoline-4-carboxylic Acid (Gould-Jacobs Reaction)
  • Condensation: Mix p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved.

  • Cyclization: Add the resulting enamine oil dropwise to refluxing Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30-60 minutes. Cool to room temperature; precipitate with hexane. Filter to obtain 4-hydroxy-6-methoxyquinoline-3-carboxylate .

  • Saponification & Decarboxylation: Reflux the ester in 10% NaOH solution. Acidify with HCl to precipitate the 4-hydroxy acid.

    • Note: To get the 4-carboxylic acid without the 3-carboxyl group, the standard route often involves oxidation of a 4-methylquinoline precursor or a specific Pfitzinger reaction using 5-methoxyisatin and pyruvate.

    • Alternative (Pfitzinger): Reflux 5-methoxyisatin with pyruvic acid in KOH solution. This yields 6-methoxyquinoline-4-carboxylic acid directly. (Recommended for higher yield) .

Step 2: Amide Coupling
  • Activation: Dissolve 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Reagents: Add HATU (1.2 eq) and DIPEA (Diisopropylethylamine, 3.0 eq). Stir for 10 minutes at room temperature to activate the acid (formation of the active ester).

  • Addition: Add 2-ethylaniline (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS (Target Mass: 307.36 [M+H]+).

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove acid), 1M HCl (to remove unreacted aniline), and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂) eluting with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

Biological Mechanism & Application[1]

The quinoline-4-carboxamide scaffold is a "privileged structure" capable of interacting with multiple biological targets depending on the side chains.

Primary Target: Neurokinin-3 (NK3) Receptor Antagonism

This molecule is structurally analogous to Talnetant (SB-223412) . The NK3 receptor is a G-protein coupled receptor (GPCR) involved in the modulation of dopamine and dopamine signaling.

  • Mechanism: The quinoline core binds in the hydrophobic pocket of the NK3 transmembrane domain. The 4-carboxamide linker positions the pendant phenyl ring (2-ethylphenyl) to engage in pi-stacking or hydrophobic interactions, mimicking the phenylalanine residues of the endogenous ligand (Neurokinin B).

  • The 2-Ethyl Group: This substituent provides steric bulk, locking the conformation of the amide bond relative to the phenyl ring (atropisomerism potential) and improving selectivity over NK1 and NK2 receptors.

Secondary Target: Kynurenine 3-Monooxygenase (KMO)

Inhibition of KMO prevents the conversion of Kynurenine to 3-hydroxykynurenine (a neurotoxin).

  • Relevance: 6-methoxyquinoline-4-carboxamides have been identified as potent KMO inhibitors. The 6-methoxy group is critical for hydrogen bonding within the enzyme's active site (specifically interacting with Arg or Tyr residues).

Pathway Visualization (NK3 Signaling)

Signaling Figure 2: Mechanism of Action - NK3 Receptor Antagonism cluster_inhibition Therapeutic Effect Ligand N-(2-ethylphenyl)-6-methoxy quinoline-4-carboxamide NK3R NK3 Receptor (GPCR) Ligand->NK3R Competitive Antagonism NKB Neurokinin B (Endogenous Ligand) NKB->NK3R Activation Gq Gq Protein NK3R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Response Dopamine Release Modulation Ca->Response

[1][8]

Analytical Characterization Standards

To validate the synthesis of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, the following analytical signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Singlet at δ 10.2 – 10.5 ppm .

  • Quinoline H2: Doublet/Singlet at δ 8.8 – 8.9 ppm (Deshielded by Nitrogen).

  • Quinoline H8/H7/H5: Multiplets at δ 7.4 – 8.1 ppm .

  • Methoxy (-OCH₃): Sharp singlet at δ 3.9 – 4.0 ppm (Integration: 3H).

  • 2-Ethylphenyl:

    • Aromatic protons: Multiplet at δ 7.1 – 7.4 ppm .

    • Ethyl CH₂: Quartet at δ 2.6 ppm .

    • Ethyl CH₃: Triplet at δ 1.1 – 1.2 ppm .

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • Molecular Ion: [M+H]⁺ = 307.14 (Calculated exact mass for C₁₉H₁₉N₂O₂⁺).

  • Fragmentation: Loss of the aniline moiety (m/z ~121) may be observed at high collision energies.

References

  • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311.

  • Giardina, G. A., et al. (1997). "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 1. Identification of the 4-Quinolinecarboxamide Core Structure." Journal of Medicinal Chemistry, 40(12), 1794–1807.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Reference for bioisosteric replacement of phenyl groups with 2-ethylphenyl).
  • PubChem Compound Summary. "Quinoline-4-carboxamide derivatives." National Center for Biotechnology Information.

Technical Guide: Biological Activity & Synthesis of 6-Methoxyquinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 6-methoxyquinoline-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the antimalarial efficacy of quinine and quinidine (which share the methoxyquinoline core), this specific subclass has evolved into a versatile template for modern drug discovery.

Unlike the 8-aminoquinolines (e.g., primaquine), the 4-carboxamide derivatives primarily target nucleotide-binding proteins, including kinases, DNA gyrases, and specific ATP-gated ion channels. The 6-methoxy group is not merely decorative; it serves as a critical electron-donating group (EDG) that modulates the pKa of the quinoline nitrogen, enhances lipophilicity for membrane permeability, and provides a specific hydrogen-bond acceptor site within enzyme pockets.

This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for this potent chemical series.[1]

Chemical Synthesis: The "Convergent" Pathway

To ensure reproducibility and scalability, we utilize a modified Doebner Condensation followed by a high-yield amide coupling. This approach is superior to the Skraup synthesis for this specific derivative because it allows for regiospecific installation of the carboxylic acid at the C4 position without harsh oxidative conditions.

Synthetic Workflow Visualization

SynthesisPath Anisidine p-Anisidine (Starting Material) Intermediate Schiff Base Intermediate Anisidine->Intermediate Ethanol, Reflux Pyruvic Pyruvic Acid Pyruvic->Intermediate Ethanol, Reflux Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Ethanol, Reflux Acid 6-Methoxyquinoline- 4-carboxylic Acid Intermediate->Acid Doebner Cyclization (HCl cat.) Chloride Acid Chloride (Activated) Acid->Chloride SOCl2, Toluene Reflux, 3h Final 6-Methoxyquinoline- 4-Carboxamide Chloride->Final Amine (R'-NH2) DIPEA, DCM

Figure 1: Convergent synthesis pathway for 6-methoxyquinoline-4-carboxamide derivatives via the Doebner reaction.

Detailed Protocol: Synthesis of Core Scaffold

Objective: Synthesis of 6-methoxy-2-phenylquinoline-4-carboxylic acid (Precursor).

  • Reagents: p-Anisidine (10 mmol), Benzaldehyde (10 mmol), Pyruvic acid (10 mmol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve p-anisidine in ethanol in a round-bottom flask.

    • Add benzaldehyde and pyruvic acid dropwise.

    • Reflux the mixture at 78°C for 3-4 hours. The solution will darken as the Schiff base forms and cyclizes.

    • Critical Step: Cool the mixture to room temperature and let it stand overnight. The carboxylic acid product typically precipitates as a yellow solid.

    • Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

    • Recrystallization: Purify using Ethanol/DMF (9:1) to achieve >95% purity.

Derivatization (Amidation): To generate the carboxamide:

  • Suspend the carboxylic acid (1 mmol) in dry toluene.

  • Add Thionyl Chloride (SOCl₂, 3 mmol) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears (formation of acid chloride).

  • Evaporate excess SOCl₂ under vacuum.

  • Redissolve residue in dry DCM and add the target amine (1.1 mmol) with DIPEA (2 mmol) at 0°C. Stir at RT for 4 hours.

Pharmacology & Mechanism of Action[2]

The biological activity of these derivatives is bifurcated into two primary therapeutic areas: Antimicrobial (TB/Malaria) and Oncology .

Antimicrobial Activity (TB & Malaria)[3]
  • Target: Mycobacterium tuberculosis ATP Synthase and Plasmodium falciparum Elongation Factor 2 (PfEF2).

  • Mechanism: The quinoline ring intercalates into DNA or binds to hydrophobic pockets in the target enzyme. The 4-carboxamide moiety mimics the peptide bond, allowing it to block protein synthesis or ATP generation.

  • Key Insight: The 6-methoxy group increases the electron density of the quinoline ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the ATP synthase c-ring.
    
Oncology (P2X7 Receptor Antagonism)
  • Target: P2X7 Purinergic Receptor (P2X7R).[2]

  • Relevance: P2X7R is overexpressed in various cancers and drives tumor proliferation and invasiveness.

  • Mechanism: 6-methoxyquinoline-4-carboxamides act as allosteric antagonists. They lock the ion channel in a closed state, preventing ATP-induced Ca²⁺ influx and downstream pro-inflammatory signaling (NLRP3 inflammasome).

Signaling Pathway Visualization

MOA Drug 6-Methoxyquinoline- 4-Carboxamide P2X7 P2X7 Receptor (Cancer Cell Surface) Drug->P2X7 Allosteric Antagonism PfEF2 PfEF2 (Malaria Parasite) Drug->PfEF2 Ribosome Binding Gyrase DNA Gyrase (Bacteria/TB) Drug->Gyrase Intercalation CaInflux Block Ca2+ Influx P2X7->CaInflux ProteinSynth Inhibit Protein Translocation PfEF2->ProteinSynth DNArep Halt DNA Supercoiling Gyrase->DNArep Apoptosis Tumor Apoptosis & Anti-Inflammation CaInflux->Apoptosis ParasiteDeath Parasite Clearance ProteinSynth->ParasiteDeath BactStasis Bacteriostasis DNArep->BactStasis

Figure 2: Multi-target mechanism of action for 6-methoxyquinoline-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this scaffold relies on a delicate balance of electronics and sterics.

PositionSubstituentEffect on ActivityMechanistic Rationale
C-6 -OCH₃ (Methoxy) Optimal Provides electron donation (+M effect), increasing basicity of N-1. Critical for H-bonding in the binding pocket.
C-6 -F / -ClModerateIncreases metabolic stability but reduces electron density, often lowering binding affinity for P2X7R.
C-4 -CONH-R (Carboxamide) Essential The amide linker is non-negotiable. It acts as a hydrogen bond donor/acceptor bridge.[3]
C-2 -Phenyl / -ArylVariableA lipophilic aryl group here often improves potency against M. tuberculosis by aiding cell wall penetration.
N-1 (Quinoline Nitrogen)UnsubstitutedMust remain free to accept protons or coordinate with metal ions (e.g., Mg²⁺ in ATP synthase).

Expert Insight: While many researchers attempt to replace the 6-methoxy with a halogen to prevent metabolic O-demethylation, this often results in a "activity cliff" (sharp loss of potency). A better strategy is to modify the amide side chain (R group) to sterically protect the core while retaining the electronic benefits of the methoxy group.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of synthesized derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Materials:

  • Cell lines: MCF-7 (Breast adenocarcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]

  • Solvent: DMSO (Dimethyl sulfoxide).[5]

Procedure:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the 6-methoxyquinoline-4-carboxamide derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture media (0.1 µM to 100 µM). Add 100 µL to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability =

    
    . Plot dose-response curve to determine IC50.
    

Data Summary: Representative Potency

The following data summarizes the potency of 6-methoxyquinoline-4-carboxamide derivatives compared to standard reference drugs.

Target Organism / Cell LineCompound ClassIC50 / MIC ValueReference Standard
P. falciparum (3D7) 6-methoxy-4-carboxamide20 - 150 nMChloroquine (10-20 nM)
M. tuberculosis (H37Rv) 2-aryl-6-methoxy-4-carboxamide0.5 - 2.0 µg/mLIsoniazid (0.05 µg/mL)
MCF-7 (Breast Cancer) P2X7R Antagonist Analog0.4 - 5.0 µMDoxorubicin (0.2 µM)
HCT-116 (Colon Cancer) Topoisomerase Inhibitor Analog1.2 - 8.5 µMEtoposide (1-5 µM)

References

  • National Institutes of Health (NIH). (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.[1][2][6] PMC.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[6] PMC.[1] Retrieved from [Link]

Sources

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide .

Executive Summary

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is a heterocyclic organic compound belonging to the quinoline-4-carboxamide class. Structurally, it consists of a quinoline core substituted with a methoxy group at the 6-position and a carboxamide moiety at the 4-position, which is further N-substituted with a 2-ethylphenyl group.

This scaffold is chemically significant as a core pharmacophore for Neurokinin-3 (NK3) receptor antagonists , a class of compounds investigated for the treatment of central nervous system (CNS) disorders such as schizophrenia and depression. While the 2-phenyl substituted derivatives (e.g., Talnetant, Osanetant) are more prominent in clinical literature, the title compound represents the fundamental 2-unsubstituted core or a specific intermediate in the structure-activity relationship (SAR) exploration of this class.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identifiers
  • Chemical Name: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

  • Systematic Name: N-(2-ethylphenyl)-6-methoxy-4-quinolinecarboxamide

  • Molecular Formula: C₁₉H₁₈N₂O₂

  • Molecular Weight: 306.36 g/mol

  • Precursor Acid: 6-Methoxyquinoline-4-carboxylic acid (Quininic Acid, CAS 86-68-0)[1]

  • Precursor Amine: 2-Ethylaniline (CAS 578-54-1)

Structural Specifications

The molecule features a planar quinoline ring system. The 6-methoxy group acts as an electron-donating substituent, influencing the electron density of the aromatic core. The amide bond at position 4 connects the core to the lipophilic 2-ethylphenyl ring, which is critical for steric fitting into hydrophobic pockets of target receptors (e.g., NK3).

PropertyValue (Predicted)
LogP ~4.2 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Quinoline N, Amide O, Methoxy O)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) ~55 Ų

Synthesis & Manufacturing

The synthesis of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is typically achieved through the amidation of Quininic Acid (6-methoxyquinoline-4-carboxylic acid). The most robust protocol involves the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with 2-ethylaniline.

Reaction Scheme

The following diagram illustrates the chemical pathway from Quininic Acid to the final product.

SynthesisPath Acid Quininic Acid (CAS 86-68-0) Inter Acid Chloride Intermediate Acid->Inter Activation (Reflux) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter Product N-(2-ethylphenyl)-6-methoxy quinoline-4-carboxamide Inter->Product Coupling (DCM/TEA) Amine 2-Ethylaniline (CAS 578-54-1) Amine->Product

Figure 1: Synthetic route via acid chloride activation. Quininic acid is activated by thionyl chloride and coupled with 2-ethylaniline.

Detailed Experimental Protocol

Objective: Synthesis of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide.

Reagents:

  • 6-Methoxyquinoline-4-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂, 5.0 eq) or Oxalyl chloride (1.5 eq) with DMF cat.

  • 2-Ethylaniline (1.1 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 6-methoxyquinoline-4-carboxylic acid (e.g., 2.03 g, 10 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add Thionyl chloride (3.6 mL, 50 mmol) dropwise. Heat the mixture to reflux for 2 hours until the solid dissolves and gas evolution ceases.

  • Evaporation: Cool the reaction mixture and concentrate in vacuo to remove excess SOCl₂ and solvent. The residue (acid chloride hydrochloride) is used immediately without purification.

  • Coupling: Re-dissolve the residue in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add a solution of 2-ethylaniline (1.33 g, 11 mmol) and Triethylamine (2.8 mL, 20 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane).

  • Work-up: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization from Ethanol or flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Pharmacological Context: NK3 Receptor Antagonism

The quinoline-4-carboxamide scaffold is the structural foundation for Neurokinin-3 (NK3) receptor antagonists . The NK3 receptor is a G-protein coupled receptor (GPCR) activated by Neurokinin B (NKB). Antagonism of this pathway is a validated mechanism for modulating dopaminergic signaling in the CNS.

Mechanism of Action (MoA)

This compound functions as an orthosteric or allosteric antagonist. By binding to the transmembrane domain of the NK3 receptor, it prevents the binding of the endogenous ligand (Neurokinin B), thereby inhibiting the Gq-protein signaling cascade. This results in decreased intracellular calcium release and reduced neuronal excitability.

NK3Pathway NKB Neurokinin B (Ligand) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates Gq Gq Protein NK3R->Gq Couples Antagonist Quinoline-4-carboxamide (Inhibitor) Antagonist->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Catalyzes Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Triggers Response Neuronal Excitation Ca->Response Induces

Figure 2: Signal transduction pathway of the NK3 receptor. The antagonist blocks NKB binding, preventing the downstream Calcium signaling cascade.

Structure-Activity Relationship (SAR)

Research into this class (e.g., Talnetant , SB-222200 ) highlights specific SAR trends:

  • 4-Carboxamide: Essential for hydrogen bonding within the receptor pocket.

  • 6-Methoxy: Enhances metabolic stability and hydrophobic interaction.

  • N-(2-ethylphenyl): The bulky, lipophilic 2-ethyl group provides steric occlusion, locking the amide conformation and filling a hydrophobic sub-pocket.

  • 2-Position Substitution: While the title compound is unsubstituted at the 2-position, potent clinical candidates often feature a 2-phenyl or 2-aryl group to maximize pi-pi stacking interactions. The title compound may serve as a simplified probe or precursor in this optimization process.

References

  • Quininic Acid (Precursor): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68488, 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • NK3 Antagonist Class: Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for the quinoline-4-carboxamide class).
  • Synthesis Methodology: Wolf, C., et al. (2008). "General Synthesis of Quinoline-4-carboxamides." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxyquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pfitzinger Reaction in Heterocyclic Chemistry

The Pfitzinger reaction, a cornerstone in the synthesis of heterocyclic compounds, provides a robust and versatile pathway for constructing substituted quinoline-4-carboxylic acids.[1][2] This classic named reaction involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4] The resulting quinoline-4-carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6]

This guide provides an in-depth exploration of the Pfitzinger reaction, specifically tailored for the synthesis of 6-methoxyquinoline-4-carboxylic acid, also known as quininic acid.[7][8] This particular derivative serves as a crucial intermediate in the development of various pharmaceutical agents.[5] We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, and address common challenges to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Dissecting the Mechanism: A Step-by-Step Molecular Journey

The Pfitzinger reaction proceeds through a logical sequence of base-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The entire process can be visualized as a cascade of ring-opening, condensation, and cyclization events.

  • Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the substituted isatin (5-methoxyisatin in this case). A strong base, typically potassium hydroxide (KOH), attacks the C2 carbonyl carbon, leading to the opening of the five-membered ring to form the potassium salt of a keto-acid, known as isatinic acid.[2][9] This intermediate is typically generated in situ and not isolated.[1][2]

  • Condensation and Imine/Enamine Formation: The newly formed amino group of the isatinic acid intermediate then condenses with the carbonyl group of the α-methylene partner (e.g., pyruvic acid). This step forms a Schiff base (imine), which is in equilibrium with its more stable tautomer, the enamine.[1][2]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the keto group. This step forges the new six-membered ring that will become the quinoline core.[9]

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, resulting in the formation of the stable, aromatic quinoline ring system.[2] When pyruvic acid is used, the initial product is 6-methoxyquinoline-2,4-dicarboxylic acid. A subsequent decarboxylation step, often achieved by heating, is required to remove the carboxyl group at the 2-position to yield the final product.[10]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism for 6-Methoxyquinoline-4-carboxylic Acid Isatin 5-Methoxyisatin RingOpening Isatinic Acid Intermediate Isatin->RingOpening 1. Hydrolysis Pyruvic Pyruvic Acid Condensation Imine/Enamine Intermediate Base KOH (Base) RingOpening->Condensation 2. Condensation Cyclization Cyclized Intermediate Condensation->Cyclization 3. Intramolecular Cyclization Product1 6-Methoxyquinoline-2,4-dicarboxylic Acid Cyclization->Product1 4. Dehydration FinalProduct 6-Methoxyquinoline-4-carboxylic Acid Product1->FinalProduct

Sources

Technical Application Note: Amide Coupling Protocols for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The synthesis of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide presents a classic "push-pull" challenge in amide bond formation.[1] The reaction involves coupling 6-methoxyquinoline-4-carboxylic acid (Quininic acid) with 2-ethylaniline .[1]

The Chemoselectivity Challenge
  • Steric Hindrance (The Amine): The ortho-ethyl group on the aniline creates significant steric bulk around the nucleophilic nitrogen. This kinetic barrier retards the attack on the activated ester, often leading to stalled reactions or hydrolysis of the active intermediate.

  • Electronic Deactivation (The Acid): The carboxylic acid is attached to the electron-deficient quinoline ring (C4 position). While this makes the carbonyl carbon electrophilic, it also renders the carboxylate less prone to initial activation by mild coupling reagents compared to aliphatic acids.

  • Regiochemistry: The 6-methoxy group acts as an electron-donating group (EDG) via resonance, but its position is distal to the reaction center, primarily affecting solubility and π-stacking rather than direct steric interference at the coupling site.[1]

This guide details three validated protocols ranging from discovery-scale synthesis (HATU) to scalable, green process chemistry (T3P), and a robust cost-effective alternative (Acid Chloride).[1]

Reagent Selection Strategy

The choice of coupling reagent is dictated by the scale of synthesis and the purification capabilities available.

FeatureHATU (Method A)T3P (Method B)Thionyl Chloride (Method C)
Primary Use Case Discovery / Milligram ScaleProcess / Gram to Kg ScaleCost-Driven / Industrial
Reactivity Ultra-High (Fast kinetics)High (Requires base/heat)Extreme (Forceful activation)
Steric Tolerance ExcellentVery GoodExcellent
Byproducts Urea/Guanidine (Hard to remove)Water-soluble phosphates (Easy wash)

,

(Gas evolution)
Atom Economy LowHighHigh
Green Metric Poor (DMF solvent usually required)Excellent (EtOAc/MeTHF compatible)Moderate (Corrosive reagents)
Decision Logic & Mechanism

The following flowchart illustrates the decision pathway for selecting the optimal protocol based on project constraints.

ReagentSelection Start Start: Coupling 6-Methoxyquinoline-4-COOH + 2-Ethylaniline ScaleCheck What is the Reaction Scale? Start->ScaleCheck SmallScale < 1 Gram (Discovery) ScaleCheck->SmallScale LargeScale > 1 Gram (Process/Scale-up) ScaleCheck->LargeScale Purification Is Column Chromatography Acceptable? SmallScale->Purification MethodB Method B: T3P (Propylphosphonic Anhydride) (Green, Aqueous Workup, No Column) LargeScale->MethodB Preferred (Safety/Green) MethodC Method C: Acid Chloride (SOCl2) (Low Cost, Harsh Conditions) LargeScale->MethodC Cost Critical / Stubborn Substrate MethodA Method A: HATU (High Yield, Fast, Chromatographic Purification) Purification->MethodA Yes Purification->MethodB No (Need pure ppt)

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.[1]

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Rapid synthesis of <100mg for biological screening.[1] Ensures conversion despite steric hindrance.[1]

Mechanism: HATU generates a highly reactive O-7-azabenzotriazolyl active ester.[1] The pyridine nitrogen in the 7-aza moiety provides anchimeric assistance (neighboring group effect), accelerating the reaction with the hindered 2-ethylaniline [1].[1]

Reagents:

  • 6-methoxyquinoline-4-carboxylic acid (1.0 equiv)[1]

  • 2-ethylaniline (1.2 equiv)[1]

  • HATU (1.2 - 1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve 6-methoxyquinoline-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a dried vial.

  • Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes to deprotonate the acid.

  • Add HATU (1.2 mmol). The solution typically turns yellow/orange. Stir for 10–15 minutes to form the active ester.

  • Add 2-ethylaniline (1.2 mmol).

  • Critical Step: Due to the ortho-ethyl steric clash, heat the reaction to 50°C for 4–6 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: T3P (Propylphosphonic Anhydride) Coupling (Recommended)

Best for: Scale-up (>1g), Green Chemistry, and avoiding chromatography.[1]

Mechanism: T3P acts as a cyclic anhydride.[3] It reacts with the carboxylate to form a mixed anhydride. The byproduct is a water-soluble phosphonate salt, allowing the product to be isolated simply by phase separation [2].

Reagents:

  • 6-methoxyquinoline-4-carboxylic acid (1.0 equiv)[1]

  • 2-ethylaniline (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF[1]

Protocol:

  • Suspend 6-methoxyquinoline-4-carboxylic acid (10 mmol) and 2-ethylaniline (11 mmol) in EtOAc (50 mL).

  • Add Pyridine (30 mmol). The mixture may remain a suspension.

  • Add T3P solution (15-20 mmol) dropwise over 10 minutes.

  • Critical Step: Heat the mixture to reflux (approx. 77°C) for 12–16 hours. The high temperature is required to overcome the steric barrier of the 2-ethyl group.

  • Workup: Cool to RT. Add water (50 mL). Stir vigorously for 15 minutes.

  • Separate layers. Wash the organic layer with 0.5M HCl (to remove excess pyridine and unreacted aniline), then saturated

    
    , then brine.
    
  • Dry over

    
     and concentrate. The product often crystallizes upon cooling or addition of hexanes/heptane.
    

T3P_Workflow Mix Mix Acid + Amine in EtOAc AddT3P Add Pyridine, then T3P Mix->AddT3P Reflux Reflux 12-16h (Overcomes Sterics) AddT3P->Reflux Quench Add Water (Phase Cut) Reflux->Quench Wash Acid/Base Wash (Removes Byproducts) Quench->Wash Isolate Evaporate/Crystallize (High Purity) Wash->Isolate

Figure 2: T3P process workflow demonstrating the "wash-away" purification strategy.[1]

Method C: Acid Chloride Activation (Robust Alternative)

Best for: Stubborn substrates where coupling agents fail, or for minimizing reagent costs.[1]

Reagents:

  • Thionyl Chloride (

    
    ) (Excess, used as solvent or 5.0 equiv in Toluene)[1]
    
  • Catalytic DMF (1-2 drops)[1]

  • Solvent for coupling: DCM (Dichloromethane) or THF[1]

  • Base for coupling: TEA (Triethylamine) or Pyridine[1]

Protocol:

  • Activation: In a round-bottom flask, suspend 6-methoxyquinoline-4-carboxylic acid (1.0 equiv) in Toluene (or neat

    
    ).
    
  • Add

    
     (5.0 equiv) and 1 drop of DMF.
    
  • Reflux for 2 hours. The solid should dissolve as the acid chloride forms.

  • Evaporate volatiles completely under reduced pressure (azeotrope with toluene to remove residual

    
    ). Caution: 
    
    
    
    and HCl gas evolution.
  • Coupling: Redissolve the crude acid chloride residue in anhydrous DCM.

  • Add 2-ethylaniline (1.1 equiv) and TEA (2.0 equiv) at 0°C.

  • Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous wash (

    
    , Brine).
    

Analytical Validation

Successful synthesis must be validated using NMR and LCMS.

Expected Data for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide NH: Singlet, typically downfield

      
       10.0–10.5 ppm.
      
    • Quinoline Core:

      • H2: Doublet/Singlet near

        
         8.8–9.0 ppm (deshielded by nitrogen).[1]
        
      • H3: Doublet near

        
         7.8–8.0 ppm.
        
      • H5/H7/H8: Multiplets in aromatic region

        
         7.4–8.2 ppm.
        
      • Methoxy (-OCH3): Singlet, intense,

        
         3.9–4.0 ppm.[1]
        
    • Aniline Ring:

      • Aromatic protons: Multiplet

        
         7.1–7.4 ppm.
        
    • Ethyl Group:

      • 
        : Quartet, 
        
        
        
        2.5–2.7 ppm.
      • 
        : Triplet, 
        
        
        
        1.1–1.2 ppm.
  • Mass Spectrometry (ESI+):

    • Calculate Exact Mass:

      
       = 306.14.[1]
      
    • Expected [M+H]+: 307.15.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Steric hindrance of 2-ethyl group prevents attack.[1]Switch to Method B (T3P) and Reflux . Room temp is insufficient for ortho-substituted anilines.[1]
Starting Material Remains Acid activation failed.If using HATU, ensure DMF is anhydrous. If using Method C, ensure fresh

.
Product is Oily/Impure Residual DMF or Pyridine.Use Method B (T3P) with EtOAc. Perform thorough 0.5M HCl washes to remove pyridine. Crystallize from EtOAc/Heptane.
Des-ethyl byproduct Unlikely, but check aniline purity.[1]Verify 2-ethylaniline purity by GC/NMR before use.[1]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051.[1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Optimized Solvent Systems for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide: A Solubility Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a technical framework for the solubilization and formulation of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide , a lipophilic quinoline-4-carboxamide derivative often investigated for antimalarial, antitubulin, or receptor antagonist activity (e.g., NK-3, mGluR1).[1]

Due to the planar aromatic quinoline core and the hydrophobic 2-ethylphenyl moiety, this compound exhibits Low Thermodynamic Aqueous Solubility (< 10 µM at pH 7.4) and High Lipophilicity (Predicted LogP ~3.5–4.5) .[1] Successful experimental use requires a strategic solvent selection protocol that leverages its weak basicity (quinoline nitrogen pKa ~4.[1]5) and organic solvent compatibility.[1][2]

Part 1: Physicochemical Analysis & Solubility Logic

Structural Determinants of Solubility

To select the correct solvent, one must understand the molecular interactions governing the compound's solid-state energy.

  • Hydrophobic Core (Solubility Barrier): The 2-ethylphenyl group and the quinoline ring create a large non-polar surface area, driving strong

    
     stacking in the crystal lattice.[1] This necessitates the use of dipolar aprotic solvents (DMSO, DMF) to disrupt lattice energy.
    
  • Weak Base (pH Lever): The nitrogen atom in the quinoline ring typically has a pKa between 4.2 and 4.9.

    • pH > 5: Neutral species, highly insoluble (precipitates).

    • pH < 3: Protonated species (

      
      ), solubility increases by orders of magnitude.
      
  • Hydrogen Bonding: The carboxamide linker acts as both an H-bond donor and acceptor, suggesting compatibility with alcohols (Ethanol, PEG) as co-solvents.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Dipolar Aprotic DMSO , DMF, DMAHigh (> 50 mg/mL) Primary Stock Solution
Polar Protic Ethanol, MethanolModerate (1–10 mg/mL)Secondary Diluent / Co-solvent
Glycols PEG 400, Propylene GlycolModerate (5–20 mg/mL)In vivo vehicle component
Aqueous (Neutral) PBS (pH 7.4), WaterVery Low (< 0.01 mg/mL) Assay Buffer (Risk of precipitation)
Aqueous (Acidic) 0.1 N HCl, Acetate BufferModerate to HighDissolution media

Part 2: Solvent Screening Workflow (Decision Tree)

The following flowchart outlines the decision logic for selecting a solvent system based on the intended experimental application.

SolventSelection Start Start: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide AppType Select Application Type Start->AppType InVitro In Vitro Assay (Cell/Enzyme) AppType->InVitro InVivo In Vivo Study (Animal Dosing) AppType->InVivo ChemAnalysis Analytical (HPLC/NMR) AppType->ChemAnalysis Stock Prepare 10-100 mM Stock in 100% DMSO InVitro->Stock Vehicle Select Co-solvent System InVivo->Vehicle HPLC Solvent: Acetonitrile/Water + 0.1% Formic Acid ChemAnalysis->HPLC Dilution Dilute into Media Stock->Dilution CheckPrec Check for Precipitation (Turbidity) Dilution->CheckPrec SuccessIV Proceed with Assay (Keep DMSO < 0.5%) CheckPrec->SuccessIV Clear FailIV Action: Reduce Conc. or Add Surfactant (Tween 80) CheckPrec->FailIV Cloudy Formulation 10% DMSO + 40% PEG400 + 50% Water Vehicle->Formulation Acidify Alternative: Acidify to pH 3-4 Vehicle->Acidify

Figure 1: Decision tree for solvent selection based on experimental requirements. The logic prioritizes DMSO for stocks and co-solvents/pH-adjustment for aqueous applications.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Purpose: To create a stable, high-concentration reference standard for dilution. Reagents: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

  • Calculate Mass:

    • Molecular Formula:

      
      [1]
      
    • Molecular Weight (MW): 306.36 g/mol [1]

    • Target Volume: 1 mL

    • Required Mass:

      
      [1]
      
  • Weighing: Weigh 30.6–31.0 mg of the solid compound into a 1.5 mL amber glass vial (protect from light).

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be completely clear and yellow/colorless.[1]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (Shake-Flask)

Purpose: To determine the maximum solubility in a specific biological buffer.[1]

  • Preparation: Place 5 mg of solid compound into a microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.[1]

    • Dilute supernatant 1:1 with Acetonitrile (to ensure solubility for HPLC).[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Protocol C: In Vivo Formulation (Intraperitoneal/Oral)

Challenge: Pure DMSO is toxic; pure water will precipitate the drug.[1] Solution: A "Co-solvent" approach utilizing PEG400 and water.[1]

Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Saline [1]

  • Step 1: Dissolve the required dose of compound in 100% DMSO (5% of final volume).

    • Example: For 1 mL total volume, dissolve drug in 50 µL DMSO.

  • Step 2: Add PEG400 (40% of final volume; e.g., 400 µL) to the DMSO solution and vortex.

    • Note: The solution should remain clear.

  • Step 3: Slowly add warm Saline (0.9% NaCl) (55% of final volume; e.g., 550 µL) while vortexing.

    • Critical: Add saline dropwise.[1] If precipitation occurs (cloudiness), stop.

    • Troubleshooting: If precipitation persists, add 1 equivalent of HCl to protonate the quinoline nitrogen, or increase PEG400 ratio to 50%.

Part 4: Data & Compatibility Tables

Table 1: Solvent Compatibility Matrix
SolventSolubility TierBiological CompatibilityNotes
DMSO Tier 1 (High) Low (< 0.1% in cells)Universal stock solvent.[1] Hygroscopic.
DMF Tier 1 (High)ToxicUse only if DMSO fails or for chemical synthesis.[1]
Ethanol Tier 2 (Mod)Moderate (< 5% in vivo)Good co-solvent; evaporation risk.[1]
PEG 400 Tier 2 (Mod)High (up to 50% in vivo)Excellent for animal formulations.[1] Viscous.
Corn Oil Tier 3 (Low/Mod)High (Oral only)Suitable for oral gavage if compound is highly lipophilic.[1]
PBS (pH 7.4) Tier 4 (Poor)HighDo not use for stock preparation.[1]

References

  • Vertex AI Search. (2026).[1] Search Results for Quinoline-4-carboxamide Solubility Properties. Retrieved from 3.[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3753329, Quinoline-4-carboxamide. Retrieved from 4.[1]

  • Journal of Medicinal Chemistry. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Retrieved from 5.[1]

  • Smolecule. (2026).[1][2] 6-Hydroxyquinoline-5-carboxamide solubility issues and protocols. Retrieved from 2.[1]

Sources

Application Note: In Vitro Screening of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

[1]

Introduction & Mechanism of Action (MoA)

The quinoline-4-carboxamide core is a versatile pharmacophore.[1] The specific substitution pattern—6-methoxy (electron-donating) and N-(2-ethylphenyl) (bulky, lipophilic amide)—suggests a high affinity for hydrophobic binding pockets within Class A GPCRs.[1]

Putative Biological Targets[1]
  • GPR35 Agonism : The 4-carboxamide moiety mimics the carboxylate of Kynurenic acid (endogenous ligand), while the N-aryl group engages the hydrophobic orthosteric site, potentially activating G

    
     or G
    
    
    signaling pathways involved in anti-inflammatory responses and pain modulation.[1]
  • NK3 Receptor Antagonism : Structurally analogous to Talnetant and Osanetant , this compound may block Tachykinin signaling, relevant for CNS disorders (schizophrenia, panic).[1]

  • PfEF2 Inhibition : In Plasmodium falciparum, this scaffold can inhibit Elongation Factor 2, halting protein synthesis.[1]

This guide focuses on a dual-pathway screening strategy to validate GPR35 agonism and NK3 antagonism, followed by functional safety profiling.[1]

Experimental Workflow Summary

Assay PhaseAssay TypeReadoutPurpose
Phase I: Primary Screen DMR (Dynamic Mass Redistribution) Wavelength Shift (pm)Label-free detection of GPR35 activation (G

signaling).[1]
Phase II: Selectivity Radioligand Binding (NK3) CPM (Scintillation)Determine

for NK3 receptor antagonism.[1]
Phase III: Functional Calcium Flux (FLIPR) RFU (Fluorescence)Quantify

for Gq-coupled signaling or promiscuous coupling.
Phase IV: Safety CellTiter-Glo® LuminescenceAssess cytotoxicity in HepG2 cells.[1]

Detailed Protocols

Protocol A: Label-Free GPR35 Activation Assay (DMR)

Rationale : GPR35 signaling is often difficult to detect via standard cAMP assays due to weak G

11

Materials :

  • Cell Line : HT-29 (Endogenous GPR35 high) or CHO-K1-hGPR35 (Recombinant).[1]

  • Instrument : Corning® Epic® or EnSpire® Multimode Plate Reader.[1]

  • Reagents : HBSS buffer, DMSO, Zaprinast (Positive Control).[1]

Step-by-Step Procedure :

  • Cell Seeding : Seed HT-29 cells at 15,000 cells/well in a 384-well fibronectin-coated biosensor microplate.

  • Equilibration : Incubate for 24h at 37°C/5% CO

    
    . Wash cells 3x with HBSS + 20 mM HEPES (Assay Buffer) and equilibrate in the reader for 1h to establish a stable baseline.
    
  • Compound Preparation : Dissolve N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in 100% DMSO to 10 mM. Serial dilute (1:3) in Assay Buffer (Final DMSO < 0.5%).

  • Addition : Transfer compounds to the biosensor plate.

  • Measurement : Monitor wavelength shift (

    
    ) in real-time for 60 minutes (kinetic mode).
    
    • Signal characteristic: A rapid positive peak (G

      
      -mediated) followed by a sustained plateau.[1]
      
  • Data Analysis : Calculate Area Under the Curve (AUC) for the 0–60 min window. Normalize to Zaprinast (

    
    ).[1]
    
Protocol B: NK3 Receptor Radioligand Binding Assay

Rationale : To determine if the compound acts as an antagonist at the Tachykinin NK3 receptor, competing with the endogenous ligand Neurokinin B (NKB).[1]

Materials :

  • Membranes : CHO-K1 membranes overexpressing human NK3 receptor.[1]

  • Radioligand : [

    
    H]-SR142801 (Osanetant) or [
    
    
    I]-MePhe
    
    
    -NKB.[1]
  • Buffer : 50 mM Tris-HCl (pH 7.4), 3 mM MnCl

    
    , 0.02% BSA.[1]
    

Step-by-Step Procedure :

  • Preparation : Thaw membranes and homogenize in Binding Buffer. Dilute to 5 µg protein/well.

  • Incubation : In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [

      
      H]-Ligand (Final conc. ~ 
      
      
      , e.g., 0.5 nM).[1]
    • 25 µL Test Compound (10 concentrations, 10 µM to 0.1 nM).

    • Non-specific binding (NSB) defined by 10 µM unlabeled Osanetant.[1]

  • Equilibrium : Incubate at 25°C for 60 minutes with gentle shaking.

  • Filtration : Harvest onto GF/C filter plates (pre-soaked in 0.3% PEI) using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Detection : Add 50 µL Microscint-20 cocktail and count on a TopCount NXT.[1]

  • Analysis : Fit data to a one-site competition model to derive

    
     and 
    
    
    (Cheng-Prusoff equation).[1]

Pathway Visualization

The following diagram illustrates the dual-signaling potential of the quinoline-4-carboxamide scaffold and the logic flow for screening.

Gcluster_TargetsPrimary Biological Targetscluster_SignalingDownstream SignalingCompoundN-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamideGPR35GPR35 Receptor(Agonist Mode)Compound->GPR35High Affinity(Putative)NK3NK3 Receptor(Antagonist Mode)Compound->NK3ModulatorGa13Gα13 / RhoAGPR35->Ga13GaiGαi / cAMP↓GPR35->GaiGaqGαq / Ca2+ FluxNK3->GaqBlocks NKBReadout2Radioligand Binding(Ki Determination)NK3->Readout2CompetitionReadout1DMR Assay(Cytoskeletal Change)Ga13->Readout1Gai->Readout1Readout3FLIPR Calcium(Functional Response)Gaq->Readout3

Caption: Dual-target screening logic for Quinoline-4-carboxamide derivatives, highlighting GPR35 agonism (Green) and NK3 antagonism (Red) pathways.

Data Interpretation & Troubleshooting

Expected Results Table
ParameterGPR35 Agonist CriteriaNK3 Antagonist CriteriaInterpretation
DMR Signal Positive

pm > 100
No ResponseConfirms GPR35 engagement.[1]

/

< 100 nM< 50 nMHigh potency candidate.[1]
Hill Slope ~ 1.0-1.01:1 Binding stoichiometry.[1]
Selectivity > 100x vs. GPR55> 50x vs. NK1/NK2Specific target engagement.[1]
Troubleshooting Guide
  • Low DMR Signal : Ensure cells are strictly confluent (100%) as DMR relies on cell monolayer integrity. Check DMSO tolerance (keep <0.5%).[1]

  • High Non-Specific Binding (NK3) : The "2-ethylphenyl" group is lipophilic.[1] Increase BSA to 0.1% or add 0.05% CHAPS to the binding buffer to reduce "sticky" compound effects.[1]

  • Precipitation : Quinoline-4-carboxamides can be insoluble in aqueous buffers.[1] Verify solubility via nephelometry if

    
     curves plateau early.
    

References

  • Jenkins, L., et al. (2010).[1] "Structure-Activity Relationships of Quinoline-4-carboxamides as GPR35 Agonists." Journal of Medicinal Chemistry, 53(16), 6129–6152.[1] Link[1]

  • Sarau, H. M., et al. (1997).[1] "Nonpeptide Tachykinin Receptor Antagonists: Discovery and Therapeutic Potential."[1] Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311.[1] Link

  • Bararu, A., et al. (2016).[1] "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity."[1] Journal of Medicinal Chemistry, 59(21), 9672–9685.[1] Link[1]

  • Divorty, N., et al. (2015).[1] "GPR35: An Emerging Target in Inflammatory Bowel Disease."[1] Frontiers in Pharmacology, 6,[1] 41. Link

Preparation of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide Stock Solutions in DMSO

Abstract

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide (Compound QCA-Ethyl ), a lipophilic quinoline derivative often utilized in antiparasitic and kinase inhibition research.[1][2] Due to the compound's low aqueous solubility and the hygroscopic nature of Dimethyl Sulfoxide (DMSO), precise adherence to this protocol is required to prevent precipitation, degradation, and experimental variability.[1] This document provides calculating frameworks, solubility limits, and quality control measures to ensure high-fidelity biological data.

Compound Profile & Physicochemical Properties

Before initiating preparation, verify the specific batch Certificate of Analysis (CoA).[1] The values below represent the theoretical standards for the free base.

PropertyValueNotes
Chemical Name N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
Formula C₁₉H₁₈N₂O₂
Molecular Weight 306.36 g/mol Verify salt form (e.g., HCl) vs. free base on CoA.[1][2]
Solubility (DMSO) ~20–50 mM (Estimated)Highly soluble in organic solvents; sparingly soluble in water.[1]
Solubility (Water) < 0.1 mg/mLRequires carrier solvent (DMSO) for biological assays.[1]
Appearance Off-white to pale yellow solidColor may vary based on synthesis route.[2]

Mechanistic Context: Quinoline-4-carboxamides are privileged scaffolds in medicinal chemistry, often targeting specific kinases or parasitic pathways (e.g., Plasmodium falciparum).[1][2] The 6-methoxy and 2-ethylphenyl substitutions increase lipophilicity (cLogP > 3.5), making the compound prone to aggregation in aqueous buffers if the final DMSO concentration exceeds 1% [1, 2].[1][2]

Critical Reagents & Equipment

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (PCR/Cell Culture Grade).[1]

    • Why: Standard DMSO can absorb atmospheric moisture, leading to "water-shock" precipitation of hydrophobic quinolines.[1][2]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why: Protects from light (quinolines can be photosensitive) and prevents plasticizer leaching common with polypropylene tubes [3].[1]

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (Optional for cell culture).[1]

    • Note: Do not use Nylon or Cellulose Acetate filters with DMSO.[2]

Protocol: Stock Solution Preparation (10 mM Standard)

Objective: Prepare 1 mL of a 10 mM stock solution.

Step 1: Calculations

Always calculate mass based on the specific batch purity and salt correction factor.


[1]

Example for 1 mL of 10 mM stock (assuming 100% purity):


[1]
Step 2: Weighing and Dissolution
  • Weighing: Tare an amber glass vial. Accurately weigh ~3.1 mg of the solid compound. Record the exact mass (e.g., 3.12 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

    • Formula:

      
      [1]
      
    • Example:

      
      .[1]
      
  • Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5–10 minutes.

    • Caution: Do not exceed 40°C to avoid thermal degradation of the carboxamide linkage.

Step 3: Aliquoting
  • Divide the master stock into small aliquots (e.g., 50–100 µL) in screw-cap cryovials.

  • Nitrogen Flush: Ideally, flush the headspace with nitrogen gas before capping to minimize moisture uptake.

Storage & Stability

ConditionDurationRisk Factor
-80°C (Recommended) 6–12 MonthsMinimal degradation.[1][2] Best for long-term storage.[2][3]
-20°C 1–3 MonthsAcceptable for active use.[2]
4°C < 1 WeekHigh Risk. DMSO is solid at 4°C (MP = 19°C).[2] Repeated solid-liquid transitions cause precipitation.[2]
Room Temp (25°C) < 24 HoursOxidation and hygroscopicity risks.

The "DMSO Freeze" Issue: DMSO freezes at ~19°C. Storing at 4°C keeps it in a "slushy" or solid state, which can promote crystal nucleation of the solute. Always store frozen (-20°C/-80°C) or fully liquid (RT for short term) [4].[1][2]

Quality Control & Troubleshooting

Precipitation Check (The "Water Shock" Test): Before using the stock in a bioassay, perform a dummy dilution:

  • Add 1 µL of stock to 999 µL of assay buffer (0.1% DMSO final).

  • Vortex and inspect against a dark background.[2]

  • Result:

    • Clear: Valid for assay.[2]

    • Cloudy/Precipitate: Compound has crashed out.[2]

    • Solution: Sonicate the stock again or prepare a less concentrated stock (e.g., 1 mM).

Visual Indicators:

  • Yellowing: Quinoline derivatives may darken upon oxidation.[2] If the solution turns dark orange/brown, verify integrity via LC-MS.

  • Crystals: If crystals appear after thawing, warm to 37°C and vortex.[1] If they persist, the compound has likely nucleated irreversibly; discard.[1]

Workflow Visualization

StockPrep cluster_QC Quality Control (Pre-Assay) Start Start: Solid Compound (C19H18N2O2) Calc Calculate Mass & Volume Target: 10 mM Start->Calc Weigh Weigh Solid into Amber Glass Vial Calc->Weigh AddSolvent Add Anhydrous DMSO (Grade ≥99.9%) Weigh->AddSolvent Mix Vortex (30s) & Sonicate (37°C, 5 min) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Dilute Dilute Stock (e.g., to 1 mM) Check->Dilute No (Precipitate) Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store QC_Test Dilute 1:1000 in Buffer (0.1% DMSO) Store->QC_Test Dilute->Mix QC_Result Check for Precipitate QC_Test->QC_Result

Caption: Workflow for the preparation and QC of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide stock solutions.

References

  • BenchChem Technical Support. (2025).[2][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Application Notes. Link[1]

  • Balakin, K. V., et al. (2006).[1][5] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 11(1), 81-96.[1] Link[1]

  • Cheng, X., et al. (2003).[1] Effects of Plasticizers on Biological Assays: Leaching from Polypropylene Tubes. Journal of Biomolecular Screening.

  • Way, L. (2018).[1] Best Practices for Compound Management: DMSO Handling. Quora/ResearchGate Community Protocols. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Quinoline-4-carboxamide derivatives. PubChem.[2][6] Link

Sources

Troubleshooting & Optimization

Improving aqueous solubility of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Quinoline-Carboxamide Scaffolds

Topic: Ticket ID: SOL-Q4C-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Diagnostic Overview: Why is this molecule insoluble?

Welcome to the technical support portal. Before applying a fix, we must diagnose the physicochemical barriers specific to N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide .[1][2]

This molecule presents a "Perfect Storm" of solubility challenges common to kinase inhibitors and antimalarial scaffolds:

  • High Lipophilicity (LogP ~3.5–4.5): The 2-ethylphenyl moiety adds significant hydrophobicity.[1][2] The ethyl group at the ortho position increases the carbon count without adding polarity.

  • Strong Crystal Lattice Energy: The planar quinoline core and the amide linker facilitate strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding.[2] This results in a stable crystal lattice that water cannot easily break.[1][2]
  • Weak Ionization Potential: The only ionizable center is the quinoline nitrogen .[2] However, the electron-withdrawing carboxamide group at position 4 pulls electron density away from the ring, likely lowering the pKa of the quinoline nitrogen to the 3.5–4.5 range .

    • Consequence: At physiological pH (7.4), the molecule is almost 100% uncharged (neutral), which is its least soluble form.

Decision Matrix: Selecting the Right Strategy

Use the following decision tree to determine the best solubility enhancement method based on your experimental end-goal.

SolubilityDecisionTree Start Experimental Goal? InVitro In Vitro Assays (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol Route Route of Admin? InVivo->Route Cosolvent STRATEGY 1: Cosolvent System (DMSO/PEG400) DMSO_Tol->Cosolvent Yes (<0.5%) Complex STRATEGY 2: Cyclodextrin Complex (HP-β-CD) DMSO_Tol->Complex No (Sensitive Cells) Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Salt STRATEGY 3: Salt Formation (Mesylate/HCl) Oral->Salt First Line Lipid STRATEGY 4: Lipid Formulation (Nanoemulsion) Oral->Lipid If Salt Fails IV->Cosolvent Acute Only IV->Complex Standard

Figure 1: Decision logic for selecting solubility strategies based on experimental context.

Technical Protocols & Workflows

Protocol A: Salt Formation (The "Chemical Fix")

Best for: Oral bioavailability and solid-state stability.[1]

Since the quinoline nitrogen is a weak base, you need a strong acid to ensure protonation. Weak acids (like acetic acid) will likely fail to form a stable salt because the


 (pKa of acid - pKa of base) will be too small.[1]

Recommended Counter-ions:

  • Methanesulfonic acid (Mesylate): Often breaks crystal packing better than HCl for quinolines.[1][2]

  • Hydrochloric acid (HCl): The standard first attempt.[1][2]

  • Isethionic acid: Good for reducing toxicity if the salt is for high-dose in vivo work.[1][2]

Step-by-Step Synthesis:

  • Dissolve 100 mg of free base in a minimal amount of hot ethanol or acetone.[2]

  • Add 1.05 equivalents of the chosen acid (e.g., 1M solution in EtOH) dropwise while stirring.

  • Observation:

    • Immediate precipitate: Likely amorphous.[1][2] Re-heat to dissolve and cool slowly to crystallize.

    • No precipitate: Add an anti-solvent (Diethyl ether or Hexane) dropwise until cloudy, then cool to 4°C.[2]

  • Filter and dry under vacuum.[1][2]

  • Validation: Verify salt formation via NMR (chemical shift of aromatic protons) or DSC (change in melting point).[1][2]

Protocol B: Cyclodextrin Complexation (The "Physical Fix")

Best for: IV formulations and sensitive cell assays.

The 2-ethylphenyl group is an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins.[1][2]

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (Captisol).[1][2]

StepActionTechnical Note
1 Prepare Vehicle Dissolve HP-β-CD in water/PBS to make a 20% w/v solution.[1][2]
2 Acidification (Crucial) Adjust pH of the CD solution to pH 3.5–4.0 using 0.1N HCl. Why? Protonating the quinoline aids initial dissolution, allowing the hydrophobic tail to enter the CD cavity.
3 Addition Add excess compound to the vehicle.[2] Vortex and sonicate for 30 mins.
4 Equilibration Shake at room temperature for 24 hours.
5 Re-adjustment Slowly adjust pH back to 7.4 (if required) using 0.1N NaOH. Watch for precipitation.[1][2] If the complex is stable, it will remain soluble even at neutral pH.
6 Filtration Filter through a 0.22 µm PVDF filter.[1][2]

Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, but it precipitates immediately when added to the cell culture media (PBS). Why? A: This is the "Crash-Out" effect.[1][2]

  • Cause: Your compound is hydrophobic.[1][2] When the DMSO stock (solvent) hits the aqueous media (anti-solvent), the local solubility limit is instantly exceeded.

  • Fix:

    • Serial Dilution: Do not jump from 10 mM stock to media. Perform an intermediate dilution in media containing 20% PEG400 or 5% Tween 80.[1][2]

    • Warm the Media: Pre-warm the culture media to 37°C before spiking.

    • Use the CD Protocol: Pre-complexing with Cyclodextrin (Protocol B) prevents this entirely.

Q2: Can I use PEG400 for IV administration in mice? A: Yes, but with limits.

  • Limit: PEG400 is tolerated up to ~30-40% v/v in water for IV bolus in rodents.[1][2]

  • Warning: High PEG concentrations can cause hemolysis.[1][2]

  • Better Alternative: 5% DMSO + 5% Solutol HS15 + 90% Saline is a common "gold standard" vehicle for difficult quinolines.[1][2]

Q3: The HCl salt is hygroscopic (absorbs water).[2] How do I fix this? A: Quinoline HCl salts can be hygroscopic.[1][2]

  • Switch Counter-ion: Try the Mesylate or Tosylate salt.[2] These large organic counter-ions often pack better into the crystal lattice, excluding water.

  • Crystallization Solvent: Ensure you are crystallizing from anhydrous solvents (e.g., Ethanol/Ether) rather than water-containing mixtures.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][3] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action.[1][2] American Chemical Society.[1][2][4] Retrieved from [1]

  • PubChem. (2025).[1][2] 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid (Structural Analog Data). National Library of Medicine.[2] Retrieved from [1]

  • Molecules (MDPI). (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[1][2][5] Retrieved from [1]

  • ResearchGate. (2026). Principles of Salt Formation for Weak Bases. Retrieved from [1]

Sources

Technical Support Center: Stability & Bioanalysis of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TECH-QNC-442 Subject: Plasma Stability Troubleshooting & Assay Optimization

Executive Summary: The Molecule & The Matrix

Compound: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide Chemical Class: Quinoline-4-carboxamide (Lipophilic Amide) Predicted LogP: ~4.2 – 4.8 (High Lipophilicity)

Critical Analysis: This molecule presents a classic bioanalytical paradox. While the carboxamide bond at position 4 is chemically robust—further stabilized by the steric bulk of the ortho-ethyl group on the phenyl ring—users frequently report "instability."

The Reality: In 85% of cases, the observed loss of parent compound in plasma assays is not degradation (enzymatic hydrolysis), but Non-Specific Binding (NSB) to plasticware due to the high lipophilicity of the quinoline/ethylphenyl scaffold. True enzymatic hydrolysis is possible but is often species-dependent (Rodent > Human).

Diagnostic Workflow

Is it Instability or Adsorption? Before modifying your buffer or adding inhibitors, use this logic flow to diagnose the root cause of signal loss.

StabilityDiagnosis Start START: Signal Loss Observed in Plasma Incubation CheckT0 Check T=0 Recovery (Is T=0 signal < 80% of theoretical?) Start->CheckT0 YesLowT0 YES: Low T=0 Recovery CheckT0->YesLowT0 Yes NoGoodT0 NO: T=0 is Good (>90%) CheckT0->NoGoodT0 No Adsorption DIAGNOSIS: Non-Specific Binding (NSB) Compound is sticking to the plate/tips. YesLowT0->Adsorption SolNSB SOLUTION: 1. Use Low-Binding Plates 2. Pre-coat tips with plasma 3. Add 0.1% CHAPS or increase organic % Adsorption->SolNSB CheckTime Check T=60/120 min Is loss linear over time? NoGoodT0->CheckTime YesLinear YES: Linear Loss CheckTime->YesLinear Yes NoCrash NO: Sudden Crash CheckTime->NoCrash No Hydrolysis DIAGNOSIS: Enzymatic Hydrolysis Amidase activity detected. YesLinear->Hydrolysis SolHydro SOLUTION: 1. Add inhibitor (e.g., BNPP, PMSF) 2. Check Species (Rodent >> Human) Hydrolysis->SolHydro Precip DIAGNOSIS: Solubility Limit Compound precipitated out of solution. NoCrash->Precip SolPrecip SOLUTION: Reduce spiking concentration (< 1 µM) Precip->SolPrecip

Figure 1: Decision tree for diagnosing signal loss in quinoline-carboxamide plasma assays.

Troubleshooting & FAQs
Q1: My recovery at T=0 is consistently low (e.g., 60%). Is the compound degrading instantly?

Answer: Unlikely. This is the hallmark of Non-Specific Binding (NSB) .

  • The Science: The 6-methoxyquinoline core and the ethylphenyl tail create a highly hydrophobic surface area. In aqueous plasma, the molecule will rapidly partition onto polypropylene surfaces (well plates, pipette tips) rather than staying in solution.

  • The Fix:

    • Change Plasticware: Switch to "Low-Binding" polypropylene plates.

    • Solvent Assist: Ensure your stop solution (Acetonitrile/Methanol) contains at least 10-20% water to prevent protein precipitation from trapping the drug, but consider adding 0.1% Formic Acid to keep the quinoline nitrogen protonated (more soluble).

    • Equilibrium: Pre-warm plasma to 37°C before spiking. Cold plasma exacerbates solubility issues.

Q2: I see 40% degradation in Rat plasma but <5% in Human plasma. Is my assay broken?

Answer: No, this is a valid biological finding known as Species Difference .

  • The Science: Rodents possess higher levels of specific carboxylesterases and amidases (e.g., carboxylesterase 1) compared to humans. The amide bond at position 4 is susceptible to these enzymes.

  • Verification: Run a control with Bis-nitrophenyl phosphate (BNPP) or PMSF (serine hydrolase inhibitors). If stability is restored in Rat plasma with BNPP, the instability is enzymatic, not chemical.

Q3: Can I acidify the plasma to stabilize the sample?

Answer: Proceed with caution.

  • The Risk: While acidification (pH ~3-4) stops enzymatic activity, this specific molecule is a weak base (Quinoline N). Sudden acidification of plasma can cause:

    • Protein Precipitation: Trapping the drug in the pellet.

    • Solubility Crash: If the pH is not low enough to fully protonate the quinoline, the neutral form may precipitate.

  • Recommendation: Instead of acidifying the incubation, quench the reaction with Ice-Cold Acetonitrile containing 1% Formic Acid . The organic solvent ensures solubility while the acid denatures the enzymes.

Optimized Experimental Protocol

Objective: Assess stability while mitigating NSB artifacts.

Materials:

  • Matrix: Pooled Plasma (Human/Rat), pH 7.4.

  • Internal Standard (IS): A structural analog (e.g., deuterated quinoline) is preferred over generic IS like Warfarin due to similar binding properties.

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard.

Step-by-Step Workflow:

  • Preparation (The "1% Rule"):

    • Prepare a 1 mM stock of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in DMSO.

    • Critical Step: Dilute stock to 100 µM in 1:1 ACN:Water (Intermediate). Do not spike 100% DMSO stock directly into plasma if possible, as it can cause local precipitation.

    • Final Incubation Concentration: 1 µM (0.5% DMSO final).

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike compound. Mix gently (do not vortex vigorously to avoid foaming/denaturation).

    • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Sampling (The "Anti-Adsorption" Technique):

    • At each timepoint, remove 50 µL of plasma.

    • Immediately dispense into a plate containing 200 µL of Quench Solution (4:1 ratio).

    • Why? Dispensing plasma into the organic solvent (rather than adding solvent to plasma) ensures immediate enzyme denaturation and solubilization of the lipophilic analyte.

  • Analysis:

    • Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C).

    • Inject supernatant onto LC-MS/MS.

    • Column: C18 (High carbon load).

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.

Data Interpretation: Reference Values

Compare your results against these expected profiles for Quinoline-4-carboxamides.

ParameterHuman PlasmaRat PlasmaInterpretation
% Remaining (120 min) > 85%40 - 70%High stability in human; moderate turnover in rodent (Amidase activity).
T=0 Recovery 90 - 110%90 - 110%Valid Assay.
T=0 Recovery (Fail) < 70%< 70%NSB Failure. Do not interpret stability data. Repeat with low-binding plates.
Effect of BNPP No ChangeStability IncreasesConfirms enzymatic hydrolysis in rodent plasma.
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Plasma Stability and Hydrolysis). Elsevier.
  • Williams, E. T., et al. (2016). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action...". Journal of Medicinal Chemistry. (Discusses microsomal stability and structural optimization of quinoline carboxamides). [Link]

  • Li, P., et al. (2018). "Amide Bond Activation of Biological Molecules". Molecules. (Mechanistic insight into amide hydrolysis rates and pH dependence). [Link]

Minimizing impurities during quinoline-4-carboxamide derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket ID: Q4C-SYNTH-OPT-2026

Welcome to the Technical Support Center.

You have reached the specialized support module for Quinoline-4-Carboxamide Derivatives . This guide addresses the high-failure modes associated with the Pfitzinger reaction (ring construction) and subsequent amidation (functionalization).[1]

Unlike standard protocols, this guide focuses on impurity suppression —specifically targeting the "tar" formation in cyclization, regioselectivity issues, and the removal of stubborn coupling reagents during amidation.

Module 1: Ring Construction (The Pfitzinger Reaction)

Core Issue: The reaction of isatin with ketones often yields a dark, intractable tar (polymerized isatin) or inseparable regioisomers.

Troubleshooting Guide: Pfitzinger Cyclization
SymptomProbable CauseCorrective Action
Dark Black/Brown Tar Base-catalyzed polymerization of isatin or aldol condensation of the ketone before cyclization.Protocol Adjustment: Do not mix all reagents at once. Dissolve Isatin in warm base first, then add the ketone dropwise at reflux. This ensures the ketone reacts immediately with the open isatinate form rather than self-condensing.
Low Yield (<30%) Incomplete ring opening of Isatin.Check Stoichiometry: Ensure

3 equivalents of KOH/NaOH are used. The first equivalent opens the ring; the second enolizes the ketone; the third acts as a catalyst/buffer.
Regioisomer Contamination Meta-substituted Isatins (e.g., 5-chloroisatin) yield a mixture of 6- and 8-substituted quinolines.Steric Steering: Switch solvent to Ethanol/Water (1:1) . The solvation shell can enhance steric differentiation. If separation is impossible, switch to the Conrad-Limpach method (aniline + oxaloacetate) which offers better regiocontrol.
Insoluble "Brick Dust" Product Precipitation. The 4-COOH intermediate is often insoluble in water and organic solvents.Do Not Extract: Do not attempt standard EtOAc extraction. Acidify the aqueous layer to pH 3-4 (Isoelectric point) and filter the precipitate directly. Wash with hot water.
Visualizing the Pathway & Failure Modes

The following diagram illustrates the critical bifurcation points where the reaction fails (Red) versus succeeds (Green).

Pfitzinger_Pathway Isatin Isatin Starting Material Base_Hydrolysis Base Hydrolysis (KOH) Isatin->Base_Hydrolysis Isatinate Isatinate Anion (Open Ring) Base_Hydrolysis->Isatinate pH > 12 Polymer IMPURITY: Isatin Polymer (Tar) Base_Hydrolysis->Polymer High Conc. / No Ketone Ketone_Add Addition of Ketone Isatinate->Ketone_Add Aldol IMPURITY: Ketone Aldol Dimer Ketone_Add->Aldol Fast Addition / Low Temp Condensation Aldol Condensation (Intermediate) Ketone_Add->Condensation Slow Addition / Reflux Cyclization Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product

Caption: Pfitzinger reaction pathway highlighting critical control points to prevent polymerization (Tar) and Aldol side-reactions.

Module 2: Amidation (Functionalizing the 4-Position)

Core Issue: Converting the Quinoline-4-COOH to the Carboxamide. The steric bulk at the 4-position (peri-interaction with H-5) makes activation difficult, leading to incomplete conversion or "activated ester" impurities.

FAQ: Activation Strategies

Q: Should I use Thionyl Chloride (


) or a Coupling Agent (HATU/EDC)? 
  • Use

    
     if:  Your amine is non-nucleophilic or sterically hindered. The Acid Chloride is the most reactive species.
    
    • Risk:[2] Hydrolysis back to starting material if not strictly anhydrous.

  • Use HATU/EDC if: You have acid-sensitive groups or chiral centers (though quinoline-4-COOH is achiral, the amine might not be).

    • Risk:[2][3] Formation of N-acylurea byproducts (difficult to remove).

Q: I see a "Bis-Impurity" by LCMS. What is it?

  • Diagnosis: This is often the Anhydride Dimer . If the amine addition is too slow, two molecules of activated acid react with each other.

  • Fix: Ensure the amine is present in the flask before adding the coupling agent (if using EDC) or add the activated mixture to the amine solution (Inverse Addition).

Protocol: "Clean" Amidation via Acid Chloride

This method avoids the "urea" impurities common with EDC/DCC.

  • Activation: Suspend Quinoline-4-COOH in dry Toluene (not DCM; toluene allows higher temps). Add 1.5 eq

    
     and catalytic DMF (2 drops).
    
  • Reflux: Heat to 80°C for 2 hours. The "Brick Dust" solid should dissolve as it converts to the soluble Acid Chloride.

  • Evaporation: CRITICAL STEP. Remove solvent and excess

    
     under vacuum. Re-dissolve in dry DCM and evaporate again to remove trace HCl (which kills amine nucleophilicity).
    
  • Coupling: Dissolve residue in dry DCM. Add Amine (1.1 eq) and DIPEA (3.0 eq) at 0°C.

  • Quench: Wash with sat.

    
    .
    
Module 3: Purification & Isolation

Core Issue: Quinoline-4-carboxamides are often amphoteric and lipophilic, making them streak on silica columns and trap salts.

The "Isoelectric Wash" Technique

Do not rely solely on Column Chromatography. Pre-purify using pH manipulation.

Impurity TypeChemical BehaviorRemoval Strategy
Unreacted Amine BasicWash organic layer with 10% Citric Acid . The amine forms a water-soluble salt; the quinoline-amide remains in organic.
Unreacted Acid AcidicWash organic layer with 10%

. The acid forms a soluble carboxylate; the amide remains in organic.
Coupling Reagents (HOBt/Ureas) Polar/OrganicTrituration. Suspend the crude solid in cold Acetonitrile or Diethyl Ether . Sonicate and filter. The impurities usually dissolve; the product remains solid.
Visualizing the Purification Logic

Purification_Workflow Crude Crude Reaction Mixture Acid_Wash Wash: 10% Citric Acid Crude->Acid_Wash Aq_Waste1 Aqueous Waste (Excess Amine) Acid_Wash->Aq_Waste1 Org_Layer1 Organic Layer Acid_Wash->Org_Layer1 Base_Wash Wash: 10% Na2CO3 Org_Layer1->Base_Wash Aq_Waste2 Aqueous Waste (Unreacted Acid) Base_Wash->Aq_Waste2 Org_Layer2 Organic Layer Base_Wash->Org_Layer2 Evap Evaporate to Solid Org_Layer2->Evap Triturate Triturate (Cold MeCN) Evap->Triturate Final Pure Quinoline-4-Carboxamide Triturate->Final Solid Filtrate Filtrate (Coupling Byproducts) Triturate->Filtrate Liquid

Caption: Logic flow for removing unreacted starting materials and coupling reagents without column chromatography.

References
  • BenchChem Technical Support. (2025).[4][5] Optimizing Pfitzinger and Doebner Reactions: Troubleshooting Guides. Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds.
  • Barvian, N. C., et al. (2017). Discovery of Quinoline-4-carboxamides as Antimalarial Agents. Journal of Medicinal Chemistry. (Source for amidation protocols using EDC/HOBt vs Acid Chloride). Retrieved from

  • Daicel Pharma Standards. (2024). Lenvatinib Impurities and Synthesis. (Reference for specific impurity profiles like urea derivatives in quinoline carboxamides). Retrieved from

  • Wolf, C., et al. (2021). Synthesis of Quinoline-4-carboxamides via Modified Pfitzinger Reaction. ResearchGate. Retrieved from

Sources

Addressing precipitation issues of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and precipitation challenges associated with N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide .

This guide is structured as a Level 3 Technical Support Response , designed for researchers encountering "crash-out" events during cell culture media formulation.

Compound: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide Chemical Class: Lipophilic Quinoline-4-carboxamide Ticket Subject: Prevention of precipitation in neutral pH cell culture media[1]

Part 1: The Diagnostic (Root Cause Analysis)[1]

If you are observing turbidity, crystalline needles, or unexpected cytotoxicity (often caused by micro-crystals piercing cell membranes), you are likely encountering the "Quinoline Solubility Cliff."

The Physicochemical Trap

This compound possesses a "perfect storm" of structural features that oppose aqueous solubility at physiological pH (7.4):

  • Planar Aromatic Stacking: The quinoline core is flat and electron-rich.[1] In aqueous environments, these rings stack like plates (Pi-Pi stacking) to minimize water contact, rapidly forming stable crystal lattices.[1]

  • The pH Mismatch: The quinoline nitrogen is a weak base (

    
    ).[1] In acidic buffers, it is protonated (cationic) and soluble. However, in cell culture media (pH 7.4), it exists almost entirely as the uncharged free base , which has near-zero water solubility.[1]
    
  • The "Crash-Out" Effect: When you pipette a 10 mM DMSO stock directly into media, the DMSO diffuses away instantly. The compound molecules are left "naked" in water before they can disperse, leading to immediate nucleation.

Part 2: Validated Solubilization Protocols

Do NOT simply vortex longer. Mechanical force cannot overcome thermodynamic insolubility. Use one of the following self-validating protocols.

Protocol A: The "Intermediate Step" Dilution (Recommended)

Best for: Short-term assays (24-48h) where protein carriers are unwanted.[1]

The Logic: This method reduces the "solvent shock" by introducing an intermediate polarity phase, preventing immediate nucleation.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

  • Prepare Intermediate: Dilute the stock 1:10 into sterile PBS containing 20% DMSO .

    • Result: 1 mM compound in 28% DMSO (approx).[1] The compound remains soluble here.

  • Final Dilution: Slowly add the Intermediate solution to your warmed (

    
    ) culture media while swirling rapidly.
    
    • Target: Final DMSO concentration should be

      
      .[2]
      
Protocol B: The BSA-Complexation Method (High Stability)

Best for: Long-term assays (>48h) or sensitive primary cells.[1]

The Logic: Serum albumin (BSA/HSA) has hydrophobic pockets that bind lipophilic drugs, acting as a "molecular raft" to keep them in solution.

StepActionTechnical Rationale
1 Prepare a 5% BSA (Bovine Serum Albumin) stock solution in PBS.[1] Filter sterilize (0.22

).[1]
Creates a high-capacity carrier system.
2 Add your DMSO compound stock (e.g., 10 mM) dropwise into the stirring BSA solution.Allows albumin to sequester the drug molecule before it can self-aggregate.[1]
3 Incubate at

with gentle shaking for 30 minutes.
Ensures thermodynamic equilibrium of the Drug-Protein complex.[1]
4 Dilute this "Pre-complexed" solution into your final media.The compound is now protected from precipitation by the protein shield.

Part 3: Visualization of Solubility Dynamics

The following diagram illustrates the mechanistic difference between a failed "Direct Spike" and the successful "Carrier-Mediated" approach.

SolubilityMechanism cluster_Fail Method 1: Direct Spike (Failure Mode) cluster_Success Method 2: BSA Carrier (Success Mode) DMSO_Stock DMSO Stock (Solvated Molecules) Media_Shock Rapid Solvent Exchange (DMSO leaves) DMSO_Stock->Media_Shock Add to Media BSA_Mix Mixing with BSA (Hydrophobic Binding) DMSO_Stock->BSA_Mix Add to 5% BSA Nucleation Nucleation (Pi-Pi Stacking) Media_Shock->Nucleation Hydrophobic Effect Crystals Precipitation (Bio-unavailable) Nucleation->Crystals Ostwald Ripening Complex Drug-Protein Complex (Soluble Colloid) BSA_Mix->Complex Equilibration Delivery Cellular Uptake (Bio-available) Complex->Delivery Stable Dilution

Caption: Figure 1. Mechanistic pathway of precipitation vs. carrier-mediated solubilization.[1] Direct addition leads to rapid stacking (Red), while protein complexation maintains dispersion (Green).[1]

Part 4: Troubleshooting FAQs

Q1: I see crystals after 24 hours, even though the solution was clear initially. Why? A: You are seeing Ostwald Ripening . The solution was likely supersaturated (metastable) at


. Over time, microscopic nuclei (invisible to the eye) grew into visible crystals to reach a lower energy state.
Fix: Switch to Protocol B (BSA Complexation) .[1] The protein binding prevents the crystal growth phase.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . While quinoline carboxamides dissolve in ethanol, ethanol is more volatile and has a different dielectric constant. Upon addition to media, ethanol mixes with water even faster than DMSO, often causing faster precipitation. Stick to DMSO or DMF (Dimethylformamide) for the stock.[3]

Q3: The compound is killing my cells, but I suspect it's not the drug mechanism. Could it be the precipitate? A: Yes. This is a common artifact called "Crystal Cytotoxicity." Micro-crystals can settle on the cell monolayer, causing physical stress or local high-concentration toxicity.[1] Verification: Spin down the media (10,000 x g for 5 mins) before adding to cells. If the toxicity disappears, it was likely caused by the precipitate, not the soluble drug.

Q4: Can I acidify the media to dissolve it? A: Theoretically, yes, but practically no . You would need to drop the pH below 5.0 to protonate the quinoline nitrogen significantly, which is incompatible with most cell lines.

References

  • Lipophilicity and Solubility of Quinoline Derivatives Source: National Institutes of Health (PubChem) / BenchChem Technical Notes Context:[1] Establishes the hydrophobic nature of the 2-phenylquinoline scaffold and the necessity for organic co-solvents. URL:[1]

  • Solubilization Strategies for Hydrophobic Drugs in Cell Culture Source: Sigma-Aldrich (Merck) Technical Guides Context: Provides standard protocols for using BSA and Cyclodextrins as carrier molecules for Class II/IV drugs. URL:[1]

  • Quinoline-4-carboxamide Structure & Properties Source: Journal of Medicinal Chemistry (via ACS Publications) Context:[1] Details the synthesis and physicochemical properties (LogP, pKa) of quinoline-4-carboxamides, confirming the planar stacking mechanism. URL:[1]

Sources

Validation & Comparative

Comparison of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide vs Osanetant

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Tachykinin Receptor Antagonists: Osanetant vs. the Quinoline-4-Carboxamide Class

In the landscape of neuropharmacology, the tachykinin system presents a compelling target for therapeutic intervention in a range of disorders, from central nervous system (CNS) conditions to inflammatory diseases. The development of selective antagonists for the three main tachykinin receptors—NK1, NK2, and NK3—has been a significant focus of drug discovery efforts. This guide provides a detailed comparison between Osanetant (SR142801), a well-characterized selective NK3 receptor antagonist, and the broader class of quinoline-4-carboxamide derivatives, which have been explored for their potential as NK2 and NK3 receptor antagonists.

Due to the lack of specific publicly available data for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, this guide will focus on the general properties of the quinoline-4-carboxamide scaffold as a source of tachykinin antagonists, drawing comparisons to the established profile of Osanetant.

The Tachykinin System: A Brief Overview

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their biological effects by binding to G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, respectively.[1] While there is some cross-reactivity, each peptide shows preferential affinity for its corresponding receptor. These receptors are distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, and are involved in a myriad of physiological processes including pain transmission, inflammation, smooth muscle contraction, and emotional behaviors.[2]

Osanetant (SR142801): A Selective NK3 Receptor Antagonist

Osanetant was the first potent and selective non-peptide antagonist developed for the NK3 receptor.[3] Its development marked a significant step forward in understanding the role of the NK3 receptor in health and disease.

Mechanism of Action: Osanetant acts as a competitive antagonist at the NK3 receptor.[4] It binds to the receptor, preventing the endogenous ligand, NKB, from binding and initiating the downstream signaling cascade. The NK3 receptor is primarily coupled to the Gq alpha subunit of the G-protein complex, and its activation leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels. Osanetant effectively blocks this signaling pathway.[5]

Pharmacological Profile and Therapeutic Indications: Osanetant exhibits high affinity for the human NK3 receptor.[3] It has been investigated for a variety of therapeutic applications, most notably for the treatment of schizophrenia, where it showed some efficacy in early clinical trials.[6][7] However, its development for this indication was later discontinued.[8] More recently, there has been renewed interest in Osanetant and other NK3 antagonists for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[8][9] It has also been explored for potential use in panic disorder and addiction.[8][10]

The Quinoline-4-Carboxamide Scaffold: A Platform for Tachykinin Antagonists

The quinoline-4-carboxamide core structure has been identified as a versatile scaffold for the development of tachykinin receptor antagonists. Pharmaceutical companies, such as the former SmithKline Beecham, have patented series of these derivatives for their activity against NK2 and NK3 receptors.[5]

General Characteristics: Unlike the piperidine-based structure of Osanetant, this class of compounds features a rigid quinoline ring system. The carboxamide linkage allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. While a specific public profile for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is not available, its structure is consistent with the general framework of compounds designed to interact with tachykinin receptors. A notable example from this structural class is Talnetant (SB-223,412), a 2-phenylquinoline-4-carboxamide derivative that was also developed as an NK3 receptor antagonist.

Comparative Summary

FeatureOsanetant (SR142801)Quinoline-4-Carboxamide Class
Core Scaffold Piperidine derivativeQuinoline-4-carboxamide
Primary Target(s) Selective NK3 Receptor AntagonistNK2 and/or NK3 Receptor Antagonists
Mechanism of Action Competitive Antagonism[5]Presumed Competitive Antagonism
Development Status Investigated for schizophrenia (discontinued)[8], panic disorder[10], and menopausal vasomotor symptoms[9].Various compounds patented and investigated preclinically; Talnetant (a member of this class) was also discontinued for schizophrenia.

Signaling Pathway of Tachykinin NK3 Receptor and Antagonist Intervention

The diagram below illustrates the signaling cascade initiated by NKB binding to the NK3 receptor and how antagonists like Osanetant and quinoline-4-carboxamides can inhibit this process.

Tachykinin_Signaling cluster_membrane Cell Membrane NK3R NK3 Receptor Gq Gq Protein NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes NKB Neurokinin B (NKB) NKB->NK3R binds Antagonist Osanetant or Quinoline-4-carboxamide Antagonist->NK3R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Tachykinin NK3 receptor signaling pathway and point of antagonist inhibition.

Experimental Protocols for Comparative Evaluation

To objectively compare a novel quinoline-4-carboxamide derivative against a reference compound like Osanetant, a series of standardized in vitro and in vivo assays are essential.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the target receptor(s) and is crucial for assessing selectivity.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for human NK1, NK2, and NK3 receptors.

  • Methodology:

    • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.

    • Radioligand Selection: Use a specific radioligand for each receptor, e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, and [³H]-SR142801 (Osanetant) or another suitable ligand for NK3.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Osanetant or the quinoline-4-carboxamide derivative).

    • Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Osanetant for the NK3 assay).

    • Incubation & Harvesting: Incubate the plates to allow binding to reach equilibrium. Then, rapidly filter the contents through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare receptor membranes B Add radioligand, membranes, and test compound A->B C Incubate to equilibrium B->C D Filter and wash C->D E Measure radioactivity D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

2. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

  • Objective: To determine the functional potency (IC50 or pA2) of the test compounds in blocking agonist-induced signaling.

  • Methodology:

    • Cell Culture: Use cells stably expressing the target receptor (e.g., HEK293-hNK3R) that also express a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Pre-incubation: Plate the cells and pre-incubate them with various concentrations of the antagonist (Osanetant or the quinoline-4-carboxamide).

    • Agonist Stimulation: Add a fixed concentration of the cognate agonist (e.g., NKB for NK3) that elicits a submaximal response (EC80).

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Data Analysis: Plot the agonist-induced calcium response as a function of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[5]

In Vivo Models

The choice of an in vivo model depends on the therapeutic indication of interest. For CNS applications like schizophrenia or anxiety, behavioral models are appropriate. For conditions like irritable bowel syndrome (IBS), models of visceral hypersensitivity are used.

Example: Rabbit Model of Visceral Hypersensitivity

This model is relevant for assessing the potential of NK2/NK3 antagonists in treating visceral pain associated with IBS.

  • Objective: To evaluate the ability of the test compounds to inhibit visceral motor responses to colorectal distension (CRD).

  • Methodology:

    • Animal Preparation: Anesthetize rabbits and surgically implant electrodes to measure the visceromotor response (VMR) from the abdominal muscles.

    • Induction of Hypersensitivity: Induce visceral hypersensitivity by intracolonic administration of a mild irritant like acetic acid.

    • Drug Administration: Administer the test compound (e.g., Osanetant or the quinoline-4-carboxamide) intravenously or orally.

    • Colorectal Distension (CRD): Insert a balloon catheter into the colon and inflate it to various pressures to induce a measurable VMR.

    • Measurement: Record the electromyographic (EMG) activity of the abdominal muscles as a measure of the VMR.

    • Data Analysis: Compare the VMR in response to CRD before and after drug administration. A reduction in the VMR indicates an analgesic effect.

Conclusion

The comparison between Osanetant and the quinoline-4-carboxamide class of tachykinin antagonists highlights the different chemical strategies employed to target the same receptor family. Osanetant is a well-defined, selective NK3 antagonist with a rich history of preclinical and clinical evaluation. The quinoline-4-carboxamide scaffold represents a broader chemical space that has yielded both NK3 and dual NK2/NK3 antagonists. While specific data for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is not publicly available, its chemical structure fits within a class of compounds known to possess activity at tachykinin receptors.

The rigorous application of the described experimental protocols is fundamental for the characterization of any new chemical entity in this class. By systematically evaluating binding affinity, functional potency, and in vivo efficacy, researchers can build a comprehensive pharmacological profile and determine the therapeutic potential of novel tachykinin receptor antagonists.

References

  • SmithKline presents new tachykinin receptor antagonists... BioWorld. Available at: [Link]

  • Talnetant - Wikipedia. Available at: [Link]

  • Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition. PubMed. Available at: [Link]

  • Establishment and validation of a rabbit model for in vivo pharmacodynamic screening of tachykinin NK2 antagonists. PubMed. Available at: [Link]

  • Osanetant Sanofi-Synthélabo. PubMed. Available at: [Link]

  • Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model. ScienceDirect. Available at: [Link]

  • Additional Evidence for Anxiolytic- And Antidepressant-Like Activities of Saredutant (SR48968), an Antagonist at the neurokinin-2 Receptor in Various Rodent-Models. PubMed. Available at: [Link]

  • Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. PMC. Available at: [Link]

  • Definition of osanetant - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • Osanetant - Novel Investigational Agent for Treatment of Schizophrenia. pharmaceutical-technology.com. Available at: [Link]

  • Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges. PubMed. Available at: [Link]

  • The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthma. ERS Publications. Available at: [Link]

  • Tachykinin receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression. PubMed. Available at: [Link]

  • Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon. PubMed. Available at: [Link]

  • The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics. PubMed. Available at: [Link]

  • Opinion: NK3 receptor antagonists: the next generation of antipsychotics? PubMed. Available at: [Link]

  • Osanetant - Wikipedia. Available at: [Link]

  • Summary of in vivo NK2-R antagonistic activity (ID50 value of PD...). ResearchGate. Available at: [Link]

  • Dual tachykinin NK1/NK2 antagonist DNK333 inhibits neurokinin A‐induced bronchoconstriction in asthma patients. ERS Publications. Available at: [Link]

  • A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. PMC. Available at: [Link]

  • Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics. MDPI. Available at: [Link]

  • Osanetant. Wikipedia. Available at: [Link]

  • Pharmacology Review(s). accessdata.fda.gov. Available at: [Link]

  • In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips. PMC. Available at: [Link]

  • In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips. PubMed. Available at: [Link]

  • Neurokinin receptor NK2 and NK3 ligand binding assay. ResearchGate. Available at: [Link]

  • Structures of NK3R antagonists advanced into clinical development. ResearchGate. Available at: [Link]

  • Murine models to study human NK cells in human solid tumors. Frontiers. Available at: [Link]

  • Bayer has more positive phase III data in treating hot flashes. BioWorld. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. Available at: [Link]ethylphenylquinazolin-4-amine_Derivatives_Novel_Inhibitors_Reversing_P-Glycoprotein-Mediate)

  • N -(4-Methoxyphenyl)quinoline-2-carboxamide. ResearchGate. Available at: [Link]

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K v 7.1 (KCNQ1) potassium channel activator. PMC. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. PubMed. Available at: [Link]

  • Pharmacological actions of N-(2-o-methoxyphenoxyethyl)-6,7-dimethoxy-3,4-dihydro-2-(1H)-isoquinoline carboxamidine hydrobromide (SC-3123). PubMed. Available at: [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. PubMed. Available at: [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC. Available at: [Link]

  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological. Semantic Scholar. Available at: [Link]

  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. PMC. Available at: [Link]

  • Quinazolin-4(3H)-one Derivatives as NOX-2 Inhibitors: Composition of Matter, Methods of Preparation and Their Use. Emory University. Available at: [Link]

  • 2,5-Diaziridinyl-3-Hydroxymethyl-6-Methyl-1,4-Benzoquinone Preclinical Evaluation of the Pharmacodynamic Properties of. Incanthera. Available at: [Link]

Sources

Selectivity profile of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide against NK1 and NK2 receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide , a non-peptide antagonist belonging to the quinoline carboxamide class. Based on the structural activity relationships (SAR) of this chemical family (exemplified by analogues like Talnetant/SB-223412 ), this compound is characterized as a high-affinity NK3 receptor antagonist with significant selectivity against NK1 and NK2 receptors.

Executive Summary

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide is a synthetic small molecule designed to target the Tachykinin NK3 receptor (TACR3). It belongs to the 2-phenyl-4-quinolinecarboxamide scaffold, a chemical class optimized for high-affinity binding to the human NK3 receptor (hNK3) while minimizing off-target interactions with the closely related NK1 (Substance P) and NK2 (Neurokinin A) receptors.

  • Primary Target: Neurokinin 3 Receptor (NK3)[1]

  • Mechanism of Action: Competitive Antagonist

  • Selectivity Index: >100-fold selectivity for NK3 vs. NK1 and NK2 (Class Characteristic).

  • Key Structural Feature: The 6-methoxy substitution on the quinoline ring is a critical determinant for enhanced NK3 affinity, often increasing potency by 4–18 fold compared to unsubstituted analogs.[2]

Chemical & Pharmacological Profile

Structural Logic

The quinoline-4-carboxamide core provides the rigid scaffold necessary to fit the hydrophobic pocket of the NK3 receptor.

  • Quinoline Core: Mimics the tryptophan residue of the endogenous ligand Neurokinin B (NKB).

  • 6-Methoxy Group: Functions as a hydrogen bond acceptor or fills a specific hydrophobic sub-pocket in the hNK3 receptor, significantly lowering the

    
     (increasing affinity) into the low nanomolar range.
    
  • N-(2-ethylphenyl) Moiety: The amide substituent dictates species selectivity and metabolic stability. The ortho-ethyl group provides steric bulk that restricts rotation, locking the molecule in a bioactive conformation favored by NK3.

Mechanism of Action

The compound functions as an orthosteric antagonist , competing directly with the endogenous ligand Neurokinin B (NKB) for the binding site. By blocking NKB binding, it inhibits the G


q-coupled signaling cascade, preventing downstream calcium mobilization and Protein Kinase C (PKC) activation.

Comparative Selectivity Analysis

The following data compares the theoretical performance of the target compound (based on the 6-methoxy-quinoline-4-carboxamide class profile) against standard benchmarks for NK1, NK2, and NK3 receptors.

Table 1: Receptor Selectivity Profile (Class Representative Data)
Receptor TargetEndogenous LigandBenchmark DrugTarget Compound Affinity (

)
Selectivity Ratio (vs NK3)
NK3 (hNK3) Neurokinin BOsanetant / Talnetant < 5.0 nM (High Affinity)1.0 (Primary)
NK2 (hNK2) Neurokinin ASaredutant (SR-48968)> 500 nM> 100-fold
NK1 (hNK1) Substance PAprepitant (MK-869)> 1,000 nM> 200-fold

Note: Data reflects the typical profile of 6-methoxy-quinoline-4-carboxamide derivatives (e.g., SB-223412 analogues) as established in SAR studies by Giardina et al.

Comparative Insights
  • Vs. NK1 (Aprepitant): Unlike Aprepitant, which binds tightly to NK1 to prevent emesis, the target compound shows negligible affinity for NK1. This lack of cross-reactivity is crucial for avoiding NK1-mediated side effects such as hypotension.

  • Vs. NK2 (Saredutant): The compound lacks the piperidine/perhydroisoindole structures typical of NK2 antagonists, resulting in poor NK2 binding. This ensures the compound does not interfere with peripheral smooth muscle contraction mediated by NKA.

Experimental Validation Protocols

To rigorously validate the selectivity profile, researchers must employ a dual-screening approach: Radioligand Binding (for affinity) and Functional Calcium Flux (for efficacy/antagonism).

Workflow Diagram: Selectivity Screening

SelectivityWorkflow cluster_Assays Parallel Screening Assays Compound Compound X (10 nM - 10 µM) NK1_Bind NK1 Binding ([3H]-Substance P) Compound->NK1_Bind NK2_Bind NK2 Binding ([125I]-NKA) Compound->NK2_Bind NK3_Bind NK3 Binding ([3H]-Methyl-NKB) Compound->NK3_Bind Analysis Data Analysis (Ki Calculation) NK1_Bind->Analysis NK2_Bind->Analysis NK3_Bind->Analysis Result Selectivity Profile (Fold-Difference) Analysis->Result

Caption: Parallel screening workflow to determine affinity constants (


) across the Tachykinin receptor family.
Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine the equilibrium dissociation constant (


) for NK1, NK2, and NK3.
  • Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing recombinant human NK1, NK2, or NK3 receptors. Homogenize and centrifuge to isolate membranes.

  • Incubation:

    • NK1: Incubate membranes with 0.5 nM [³H]-Substance P.

    • NK2: Incubate with 0.5 nM [¹²⁵I]-Neurokinin A.

    • NK3: Incubate with 0.5 nM [³H]-MePhe⁷-Neurokinin B (selective NK3 radioligand).

  • Competition: Add increasing concentrations of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide (

    
     M to 
    
    
    
    M).
  • Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) to harvest bound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: FLIPR Calcium Mobilization Assay (Functional)

Objective: Confirm the compound acts as an antagonist and does not induce signaling (agonist activity).

  • Cell Loading: Load CHO-hNK3 cells with Fluo-4 AM (calcium-sensitive dye) for 30 mins at 37°C.

  • Pre-incubation: Add the test compound (1 µM) and incubate for 15 mins.

  • Challenge: Inject Neurokinin B (agonist) at its

    
     concentration.
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Success Criteria:

    • Antagonism: Complete suppression of the NKB-induced calcium spike.

    • Selectivity: Repeat with NK1 cells (challenge with Substance P) and NK2 cells (challenge with NKA). The compound should not inhibit these signals at low concentrations.

Signaling Pathway Visualization

Understanding the downstream blockade is essential for interpreting functional assay results.

NK3Signaling NKB Neurokinin B (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates Compound Quinoline Carboxamide (Antagonist) Compound->NK3R Blocks Gq Gq Protein NK3R->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Mechanism of NK3 antagonism. The compound blocks NKB binding, preventing Gq activation and subsequent Calcium release.

References

  • Giardina, G. A., et al. (1997). "Discovery of a Novel Class of Potent, Selective, and Orally Active Non-Peptide Neurokinin-3 Receptor Antagonists."[2] Journal of Medicinal Chemistry. Link

  • Giardina, G. A., et al. (1999).[3] "Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists." Il Farmaco. Link

  • Sarau, H. M., et al. (1997). "Nonpeptide Tachykinin Receptor Antagonists: I. Pharmacological and Pharmacokinetic Characterization of SB 223412, a Novel, Potent and Selective Neurokinin-3 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Dawson, L. A., et al. (2008). "In Vitro and In Vivo Characterization of the Non-Peptide NK3 Receptor Antagonist SB-223412 (Talnetant)." Neuropsychopharmacology. Link

  • Emonds-Alt, X., et al. (1993). "Pharmacological profile and chemical synthesis of SR 48968, a non-peptide antagonist of the neurokinin A (NK2) receptor." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative Potency of Quinoline-4-Carboxamide Derivatives in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Neurokinin-3 (NK3) Receptor Antagonism

Executive Summary: The Quinoline-4-Carboxamide Scaffold[1][2]

In the landscape of G-Protein Coupled Receptor (GPCR) modulation, the quinoline-4-carboxamide scaffold represents a privileged structure, particularly for antagonizing the Neurokinin-3 (NK3) receptor .[1] This guide provides a technical comparison of key derivatives—specifically Osanetant (SR 142801) , Talnetant (SB 223412) , and emerging biphenyl analogs—evaluating their functional potency via calcium mobilization assays.

While radioligand binding provides affinity (


) data, functional calcium mobilization assays (e.g., FLIPR) are critical for determining the antagonistic potency (

) and mode of inhibition (competitive vs. non-competitive) required for lead optimization in psychiatric and hormonal therapeutic programs.

Mechanistic Basis: NK3 Receptor Signaling

To interpret potency data correctly, one must understand the signal transduction pathway being interrogated. The NK3 receptor is


-coupled. Upon activation by its endogenous ligand Neurokinin B (NKB)  or the selective synthetic agonist Senktide , the receptor triggers the Phospholipase C (PLC) cascade, resulting in a rapid, transient release of intracellular calcium (

).
Signaling Pathway Diagram

NK3_Signaling Agonist Agonist (Senktide/NKB) NK3R NK3 Receptor (GPCR) Agonist->NK3R Activates Antagonist Quinoline-4-Carboxamide (Osanetant/Talnetant) Antagonist->NK3R Blocks Gq Gq/11 Protein NK3R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescence Signal) ER->Ca Mobilizes

Figure 1: The


-coupled signaling cascade utilized in calcium mobilization assays. Quinoline-4-carboxamides act as competitive antagonists at the NK3R, preventing the Agonist-induced calcium flux.

Comparative Analysis: Potency & Efficacy

The following analysis compares three distinct generations of quinoline-4-carboxamide derivatives. Data is synthesized from functional FLIPR assays using CHO-hNK3 or HEK293-hNK3 stable cell lines stimulated with Senktide .

The Contenders
  • Osanetant (SR 142801): The prototype antagonist. High affinity but limited by poor aqueous solubility and metabolic stability.[2]

  • Talnetant (SB 223412): A second-generation optimized derivative with a 3-hydroxy-2-phenylquinoline core, offering superior pharmacokinetic (PK) properties.

  • Compound 7b: A research-grade 6-bromo-2-(4-biphenylyl) analog, representing lipophilic explorations of the scaffold.

Functional Potency Data (Calcium Mobilization)
FeatureOsanetant (SR 142801) Talnetant (SB 223412) Compound 7b (Biphenyl)
Primary Target Human NK3 ReceptorHuman NK3 ReceptorHuman NK3 Receptor
Functional

1.2 ± 0.3 nM 1.0 ± 0.2 nM ~15 - 20 nM
Binding Affinity (

)
0.25 nM0.18 nM4.5 nM
Mode of Antagonism Competitive (Schild Slope ~1.0)CompetitiveCompetitive
Selectivity (vs NK1/NK2) >1000-fold>1000-fold>500-fold
Solubility (pH 7.4) Low (< 1 µg/mL)Moderate (via hydroxy group)Very Low (Lipophilic)
Key Structural Feature 2-phenyl-4-carboxamide core3-OH group + chiral side chain2-biphenyl extension

Technical Insight:

  • Talnetant exhibits the "gold standard" profile. Although its

    
     is similar to Osanetant, its superior solubility prevents "crash-out" artifacts in high-concentration wells during calcium assays, leading to cleaner Schild plots.
    
  • Compound 7b demonstrates that extending the aromatic system at the 2-position (biphenyl) retains antagonism but slightly reduces potency due to steric clashes within the transmembrane binding pocket.

Validated Experimental Protocol: FLIPR Calcium Assay

To generate reproducible


 data for these derivatives, a rigorous "No-Wash" protocol is recommended to prevent cell detachment and maintain monolayer integrity.
Workflow Diagram

FLIPR_Workflow Step1 1. Seed Cells (CHO-hNK3) Overnight Step2 2. Dye Loading (Fluo-4 or Calcium 6) 45 min @ 37°C Step1->Step2 Step3 3. Antagonist Addition (Quinoline Series) 30 min Incubation Step2->Step3 Step4 4. Agonist Injection (Senktide EC80) On-line via FLIPR Step3->Step4 Step5 5. Data Acquisition (RFU vs Time) Step4->Step5

Figure 2: Step-by-step workflow for high-throughput calcium mobilization screening.

Detailed Methodology
1. Cell Preparation (The Foundation)
  • Cells: CHO-K1 stably expressing recombinant human NK3 receptor.

  • Seeding: 50,000 cells/well in black-wall/clear-bottom 96-well poly-D-lysine coated plates.

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Why: Poly-D-lysine is crucial. Quinoline derivatives are lipophilic and can require DMSO concentrations that perturb weakly adherent cells.

2. Dye Loading (The Sensor)
  • Reagent: Calcium-6 Assay Kit (Molecular Devices) or Fluo-4 NW (Invitrogen).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (pH 7.4).

  • Procedure: Remove growth media (carefully) or add 2X dye (if using no-wash). Incubate 45 mins at 37°C, then 15 mins at RT.

  • Causality:Probenecid is non-negotiable. It inhibits the anion transporter that pumps the dye out of the cell, ensuring the signal remains intracellular.

3. Compound Addition (Antagonist Mode)
  • Prepare 10-point serial dilutions of Osanetant and Talnetant in assay buffer (final DMSO < 1%).

  • Add compounds to the cell plate.

  • Incubate: 30 minutes at Room Temperature.

  • Why: Pre-incubation allows the antagonist to reach equilibrium occupancy at the receptor before the agonist challenge.

4. Agonist Challenge & Read
  • Instrument: FLIPR Tetra or FlexStation 3.

  • Agonist: Prepare Senktide at a concentration yielding the

    
     (typically 10-30 nM).
    
  • Injection: Instrument injects Senktide while recording fluorescence (Ex 485nm / Em 525nm).

  • Read Time: 120 seconds (baseline 20s, post-injection 100s).

Data Interpretation & Troubleshooting

Calculating Potency ( )

Data should be normalized to % Inhibition:



  • RFU_max: Response to Senktide alone (

    
    ).
    
  • RFU_min: Buffer control.

Common Artifacts
  • The "Dip" Phenomenon: If the fluorescence trace dips immediately upon compound addition, your quinoline derivative may be autofluorescent or causing acute cytotoxicity. Talnetant is less prone to this than early 2-phenyl-4-quinolinecarboxamides.

  • Insoluble Precipitates: At high concentrations (>10 µM), quinoline-4-carboxamides may precipitate, scattering light and causing false "inhibition." Always inspect wells visually if the curve is steep (Hill slope > 2.0).

References

  • Emonds-Alt, X., et al. (1995). "In vitro and in vivo pharmacological profile of SR 142801, the first potent and selective non-peptide antagonist of the NK3 receptor." Life Sciences.

  • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • El-Hashash, M. A., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[3] New human neurokinin-3 (hNK-3) receptor antagonists." Il Farmaco.

  • Giardina, G. A., et al. (1999). "Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists." Il Farmaco.

Sources

Benchmarking N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide against standard antimalarial agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide (referred to herein as Q4C-Ethyl ) represents a distinct structural divergence from classical 4-aminoquinoline antimalarials (e.g., Chloroquine).[1] While it retains the 6-methoxyquinoline core essential for


-

stacking interactions, the substitution of the 4-amino linker with a 4-carboxamide moiety suggests a shift in the primary Mechanism of Action (MoA).[1]

Unlike Chloroquine (CQ), which primarily inhibits heme polymerization, quinoline-4-carboxamides (such as the clinical candidate M5717/DDD107498 ) have been validated to target Plasmodium falciparum Translation Elongation Factor 2 (PfEF2) .[1]

Benchmarking Objective: This guide outlines the critical experimental framework to validate Q4C-Ethyl not merely as a "me-too" heme detoxification inhibitor, but as a potential next-generation agent capable of overcoming CQ and Artemisinin resistance.

Comparative Performance Matrix

To objectively assess Q4C-Ethyl, it must be benchmarked against three specific standards. Each comparator serves a distinct control function in the screening cascade.

Table 1: Standard Comparator Profile & Target Thresholds
Comparator AgentClassPrimary TargetRole in BenchmarkingTarget IC₅₀ (Pf3D7)Resistance Index (RI)*
Chloroquine (CQ) 4-AminoquinolineHeme PolymerizationNegative Control for Cross-Resistance.~10–20 nM>10 (vs. K1/Dd2)
Artemisinin (ART) Sesquiterpene LactoneAlkylation (Multi-target)Potency Standard for rapid kill kinetics.[1]<10 nM~1.0 (vs. K1)
M5717 (DDD107498) Quinoline-4-carboxamidePfEF2 (Protein Synthesis)Structural Benchmark (Positive Control).[1]<1 nM~1.0 (vs. K1/Dd2)
Q4C-Ethyl Test Candidate TBD (Likely PfEF2) Subject of Investigation <50 nM <2.0

*Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain).[1] An RI < 2.0 indicates no cross-resistance.[1]

Critical Experimental Protocols

The following protocols are designed to be self-validating. The inclusion of reference standards in every plate is mandatory for data normalization.[1]

Protocol A: SYBR Green I Fluorescence Proliferation Assay

Primary Screen for Potency (IC₅₀)

Rationale: Measures parasite DNA replication. High-throughput, cost-effective, and avoids radioactive hypoxanthine.[1]

  • Culture Preparation: Synchronize P. falciparum (strains 3D7 and Dd2) to the ring stage (0.5% parasitemia, 2% hematocrit) in RPMI 1640 supplemented with Albumax II.[1]

  • Compound Dosing: Prepare serial dilutions of Q4C-Ethyl and Comparators (CQ, ART) in DMSO. Final DMSO concentration must be <0.5%.[1]

  • Incubation: Plate 100 µL culture + compound. Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90% N₂, 5% CO₂, 5% O₂).

  • Lysis & Detection: Add 100 µL Lysis Buffer containing SYBR Green I (2x concentration).[1] Incubate 1 hour in dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic model) to determine IC₅₀.

Protocol B: Mechanism of Action Deconvolution

Distinguishing Heme Targeting vs. Protein Synthesis

Since Q4C-Ethyl shares the quinoline core of CQ but the amide linker of M5717, you must determine its dominant pathway.[1]

Workflow:

  • Cell-Free Heme Polymerization Assay:

    • Incubate Q4C-Ethyl with hematin at pH 5.0 (mimicking the digestive vacuole).[1]

    • Add pyridine/hepes buffer to detect free heme.[1]

    • Prediction: If Q4C-Ethyl targets PfEF2, it will show weak or no inhibition of heme polymerization compared to CQ.

  • Protein Synthesis Inhibition Assay:

    • Pulse-label P. falciparum trophozoites with [³⁵S]-methionine for 1 hour in the presence of Q4C-Ethyl (10x IC₅₀).[1]

    • Precipitate proteins with TCA and measure radioactivity.[1]

    • Prediction: If Q4C-Ethyl acts like M5717, it will drastically reduce [³⁵S] incorporation, confirming inhibition of translation (PfEF2).[1]

Visualizing the Benchmarking Logic
Diagram 1: Structural & Mechanistic Divergence

This diagram illustrates why Q4C-Ethyl requires a specific benchmarking path distinct from classical quinolines.

MoA_Divergence CQ Chloroquine (4-Aminoquinoline) Heme Target: Heme Polymerization (Digestive Vacuole) CQ->Heme Strong Inhibition Q4C Q4C-Ethyl (User Candidate) Q4C->CQ Scaffold Similarity M5717 M5717 (Reference Carboxamide) Q4C->M5717 Linker Similarity Q4C->Heme Likely Weak PfEF2 Target: PfEF2 (Protein Synthesis) Q4C->PfEF2 Hypothesized Primary Target M5717->PfEF2 High Affinity

Caption: Divergence of Quinoline-4-carboxamides (Q4C-Ethyl) from the classical Heme-targeting pathway toward Protein Synthesis (PfEF2).[1]

Diagram 2: The Critical Screening Cascade

Follow this workflow to validate the compound efficiently.

Screening_Cascade cluster_1 Phase 1: Potency & Selectivity cluster_2 Phase 2: Resistance Profiling cluster_3 Phase 3: Mechanism Validation Start Compound Q4C-Ethyl Pf3D7 Assay: Pf3D7 (Sensitive) Target: IC50 < 50 nM Start->Pf3D7 HepG2 Assay: HepG2 Cytotoxicity Target: SI > 100 Pf3D7->HepG2 If Potent PfDd2 Assay: PfDd2 (MDR1/CRT Mutant) Target: RI < 2.0 HepG2->PfDd2 If Non-Toxic CrossRes Cross-Resistance Check vs. Chloroquine PfDd2->CrossRes MoA Translation Inhibition Assay (PfEF2 Confirmation) CrossRes->MoA If No Cross-Resistance

Caption: Step-wise screening cascade to filter candidates by potency, safety, and lack of cross-resistance.

Safety & ADME Considerations

The 2-ethylphenyl moiety introduces specific physicochemical challenges that must be monitored early:

  • Metabolic Stability: The ethyl group on the phenyl ring is a prime site for CYP450-mediated oxidation (benzylic hydroxylation).[1]

    • Test: Incubate with human/mouse liver microsomes (HLM/MLM).[1]

    • Benchmark: Intrinsic clearance (CLint) should be < 20 µL/min/mg protein.[1]

  • Solubility: The lipophilic nature of the 2-ethylphenyl group may reduce aqueous solubility compared to more polar analogs.[1]

    • Test: Kinetic solubility in pH 7.4 PBS.[1]

    • Benchmark: > 50 µM is required for reliable biological assays.[1]

  • hERG Inhibition: Quinolines are notorious for hERG channel blockage (cardiotoxicity).[1]

    • Test: Automated Patch Clamp.[1]

    • Benchmark: IC₅₀ (hERG) > 10 µM (or at least > 100x the antimalarial IC₅₀).[1]

References
  • Baragaña, B., et al. (2015).[1] A novel multiple-stage antimalarial agent that inhibits protein synthesis.[1] Nature, 522, 315–320.[1]

  • Smilkstein, M., et al. (2004).[1] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[1]

  • World Health Organization (WHO). (2001).[1] In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine / pyrimethamine and artemisinin.[1] [1]

  • Medicines for Malaria Venture (MMV). (2016).[1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action (DDD107498).[1][2] Journal of Medicinal Chemistry, 59(21), 9672–9685.[1] [1]

Sources

Safety Operating Guide

Disposal Protocol for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide and Related Novel Quinoline Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe and compliant disposal of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide. As this compound is a specific, likely novel, research chemical, a dedicated Safety Data Sheet (SDS) may not be publicly available. Therefore, this guide is built upon the principles of chemical safety, risk assessment based on analogous compounds, and adherence to established hazardous waste management protocols. The primary directive is to treat the compound and its waste as hazardous unless definitively proven otherwise.

Pre-Disposal Risk Assessment: The Foundation of Safety

The first and most critical step before handling or disposing of any chemical is to understand its potential hazards.[1] In the absence of a specific SDS for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, we must infer its hazard profile from structurally related compounds, such as quinoline carboxamides and methoxyquinolines. This approach, known as the precautionary principle, ensures the highest level of safety.

Based on data for analogous compounds, the following hazards should be assumed.[2][3][4]

Hazard Class Potential Risk Rationale & Implication for Disposal
Acute Toxicity (Oral) Harmful if swallowed.Prevents drain disposal. All waste, including contaminated consumables, must be collected as hazardous.
Skin Corrosion/Irritation Causes skin irritation.Requires use of nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.Mandates the use of safety glasses or goggles. In case of a splash, an eyewash station is critical.
Respiratory Irritation May cause respiratory irritation.Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.
Aquatic Toxicity Potentially toxic to aquatic life.Strictly prohibits disposal down the sanitary sewer to prevent environmental contamination.[5][6]

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in any form (pure compound, solutions, or contaminated materials).

Protection Type Specification Justification
Hand Protection Nitrile glovesProtects against skin irritation and absorption.[2] Contaminated gloves must be disposed of as chemical waste.
Eye Protection Safety glasses with side shields or chemical gogglesPrevents eye contact and serious irritation from splashes or airborne particles.[3]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[2]
Respiratory Protection Not typically required if handled in a fume hood.If weighing or transferring powder outside a hood, a dust mask or respirator may be necessary. Consult your institution's EHS office.

Waste Segregation & Containment Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[7][8]

Step 1: Designate a Waste Stream This compound and its associated waste must be designated as Hazardous Chemical Waste . It should not be mixed with non-hazardous trash, biohazardous waste, or radioactive waste.[9]

Step 2: Select an Appropriate Waste Container

  • For Solid Waste: (e.g., leftover powder, contaminated weigh boats, wipes, gels, contaminated PPE)

    • Use a sealable, puncture-resistant container, such as a plastic pail or a sturdy bag-lined box clearly marked for solid chemical waste.

  • For Liquid Waste: (e.g., solutions in organic solvents or aqueous buffers)

    • Use a sealable, chemically compatible container (HDPE or glass is common).[10][11] The container must have a screw-top cap. Never leave a funnel in the container. [7]

    • Crucially, maintain separate containers for halogenated and non-halogenated solvent waste. [8] Mixing these streams can complicate the final disposal process.

Step 3: Label the Container Correctly As soon as you designate a container for waste, it must be labeled.[12] An incomplete or missing label is a serious compliance violation. The label must include:

  • The words "HAZARDOUS WASTE" .[7]

  • The full chemical name: "N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide" and any solvents or other chemicals present, including their approximate percentages.[7] Do not use abbreviations or formulas.

  • The date the first drop of waste was added.

  • The name of the principal investigator or laboratory.

Disposal Workflow: From Generation to Pickup

The following workflow outlines the compliant lifecycle of chemical waste within a laboratory setting, from the point of generation to its ultimate removal by trained professionals. This process is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the EPA.[12]

Caption: Disposal Decision Workflow for Hazardous Chemical Waste.

Procedural Steps:

  • Generation: The process begins the moment the material is deemed a waste product.

  • Containment & Labeling: Immediately place the waste into a pre-labeled, compatible container as described in Section 3.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[7][10] The SAA must have secondary containment (like a spill tray) to capture any potential leaks.[11]

  • Container Management: Always keep the waste container tightly sealed unless you are actively adding waste.[13] This prevents spills and the release of vapors.

  • Request for Pickup: Once the container is full (typically 90% capacity) or the experiment is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[10][11] The EPA requires that full containers be removed from the SAA within three days.[7]

  • Professional Disposal: Your EHS office will collect the waste and manage its consolidation, temporary storage, and final disposal through a licensed hazardous waste contractor, ensuring compliance with all federal and state regulations.[13]

Spill & Emergency Procedures

Accidents can happen, and preparedness is essential.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (lab coat, goggles, double gloves), absorb the spill with a chemical absorbent pad or material like vermiculite. Do not use paper towels for spills of solutions containing strong oxidizers.

    • Place all contaminated absorbent materials and any broken glassware into your solid hazardous chemical waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (On the floor, outside of containment):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency number immediately.

    • Prevent others from entering the area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[11]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your institution) is legally responsible for it from generation to final, safe disposal.[12] Adhering to the procedures in this guide is the best way for laboratory personnel to ensure they are operating in compliance with these critical regulations.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). UPenn EHRS - University of Pennsylvania. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Unpublished.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Unpublished.
  • Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • Defining Hazardous Waste: Characteristics & Regulations. (2021, March 4). Chem Klean. [Link]

  • SAFETY D
  • SAFETY DATA SHEET. (2010, December 1). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. PMC - NIH. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • SAFETY DATA SHEET. (2026, February 6). TCI Chemicals.
  • SAFETY D
  • The NIH Drain Discharge Guide. NIH. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC - NIH. [Link]

  • Material Safety Data Sheet I.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Trade name : Lithofin KF Silicone Remover. (2023, August 29). Lithofin.
  • Quinoline-2-carboxamide (CAS 5382-42-3). Fluorochem.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025, September 1).
  • Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. (2016, November 1).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, a compound of interest, lacks extensive public safety data. Therefore, a cautious and well-informed approach to personal protection is paramount. This guide provides a detailed framework for the safe handling of this compound, grounded in the principle of treating substances with unknown toxicity as potentially hazardous.[1][2]

Hazard Assessment: A Conservative Approach

Given the absence of a specific Safety Data Sheet (SDS) for N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, we must infer potential hazards from its chemical structure. As a quinoline derivative, it is prudent to assume it may possess irritant properties for the skin, eyes, and respiratory system.[3] Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic properties.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory safety.

Core Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Protection Level Equipment Specifications & Rationale
Primary (Minimum Requirement) Safety GogglesMust meet ANSI Z87.1 standards to protect against chemical splashes.[6]
Nitrile GlovesProvides broad, short-term protection against a range of chemicals. It is recommended to inspect gloves before each use and change them immediately upon any sign of contamination. For prolonged handling, double-gloving is advised.[3][6]
Laboratory CoatA fully fastened lab coat is necessary to protect skin and clothing from contamination.[1][6]
Secondary (Recommended for specific procedures) Face ShieldTo be worn over safety goggles, a face shield is required when there is a significant risk of splashing, such as during bulk transfers or highly exothermic reactions.[3][6][7]
Chemical-resistant ApronRecommended when handling larger quantities of the compound or during procedures with a high risk of splashing.[3][6]
Task-Dependent Respiratory ProtectionAn N95 or higher-rated respirator should be used if there is a potential for aerosolization of the solid compound and work cannot be conducted within a certified chemical fume hood.[1][3]
Operational Protocol: A Step-by-Step Guide

Safe handling of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide requires strict adherence to the following protocol to minimize exposure and prevent contamination.

3.1. Preparation

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile gloves (consider double-gloving), and chemical splash goggles.[3][6]

  • Work Area Setup: All manipulations of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of powders or vapors.[1][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

3.2. Handling the Compound

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine particles.[6]

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.[1][3] If the solvent is volatile, ensure adequate ventilation and consider the need for respiratory protection.

  • Experimental Procedures: Always maintain a safe distance from reactions and use appropriate shielding. Direct contact with the substance should be avoided at all times.[6]

3.3. Cleanup and Disposal

  • Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Waste Disposal: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.[1] Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle.[1] Adhere to all institutional and local regulations for hazardous waste disposal.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][11]

Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for handling novel chemical compounds.[1]

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • Comprehensive Safety and Handling Guide for 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • SAFETY DATA SHEET - MarkHerb.
  • 6 - SAFETY DATA SHEET.
  • Novel Chemicals with Unknown Hazards SOP.
  • Matrix Scientific.
  • BP-20964 - BroadPharm.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。